Dapma
Description
Structure
2D Structure
Properties
CAS No. |
53282-60-3 |
|---|---|
Molecular Formula |
C20H20HgN2O4S |
Molecular Weight |
585 g/mol |
IUPAC Name |
acetyloxy-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]mercury |
InChI |
InChI=1S/C18H17N2O2S.C2H4O2.Hg/c1-20(2)17-12-6-11-16-15(17)10-7-13-18(16)23(21,22)19-14-8-4-3-5-9-14;1-2(3)4;/h4-13,19H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
SCMNCGCPEIIYQD-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Synonyms |
4-dansyl aminophenylmercuric acetate DAPMA p-dansylaminophenylmercuric acetate |
Origin of Product |
United States |
Foundational & Exploratory
The Photophysical Intricacies of Dapma: A Technical Guide to its Fluorescence Mechanism
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today delves into the core fluorescence mechanism of p-Dansylaminophenylmercuric acetate (Dapma), a molecule of significant interest to researchers in drug development and cellular biology. This guide provides an in-depth analysis of the photophysical processes governing its fluorescence, detailed experimental protocols, and a quantitative summary of its key characteristics, offering a vital resource for scientists leveraging this unique fluorescent probe.
At the heart of this compound's fluorescence is the dansyl group, a well-known fluorophore whose emission properties are exquisitely sensitive to its local environment. The fluorescence mechanism is primarily driven by an Intramolecular Charge Transfer (ICT) process. Upon excitation with light, an electron is promoted from the electron-donating dimethylamino group to the electron-accepting sulfonyl group within the dansyl moiety. The efficiency and spectral characteristics of this charge transfer are heavily influenced by the polarity of the surrounding solvent.
A critical feature of this compound is the presence of a mercury atom, which introduces a pathway for fluorescence quenching. This quenching is believed to occur through a heavy-atom effect, which promotes intersystem crossing from the excited singlet state to a non-emissive triplet state, thereby reducing the fluorescence quantum yield. The degree of quenching can be modulated by the interaction of the mercury atom with other molecules, forming the basis for its application as a sensor.
Quantitative Photophysical Data
To facilitate comparative analysis, the key photophysical parameters of this compound are summarized below. It is important to note that these values can vary significantly with the solvent environment.
| Photophysical Parameter | Value | Conditions |
| Excitation Maximum (λex) | ~340 nm | In organic solvents |
| Emission Maximum (λem) | ~520 nm | In non-polar solvents |
| Varies with solvent polarity | ||
| Stokes Shift | Highly solvent-dependent | |
| Fluorescence Quantum Yield (ΦF) | Variable, subject to quenching | |
| Fluorescence Lifetime (τF) | Nanosecond range, sensitive to quenchers |
Core Fluorescence Mechanism: A Visual Representation
The following diagram illustrates the key steps in the fluorescence and quenching mechanism of this compound.
Caption: Simplified Jablonski diagram for this compound illustrating excitation, intramolecular charge transfer, fluorescence, and quenching pathways.
Experimental Protocols
Steady-State Fluorescence Spectroscopy
This protocol outlines the measurement of the fluorescence excitation and emission spectra of this compound.
Objective: To determine the wavelengths of maximum excitation and emission and to observe the effect of solvent polarity on the emission spectrum.
Materials:
-
p-Dansylaminophenylmercuric acetate (this compound)
-
Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, methanol)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dioxane) at a concentration of 1 mM.
-
Prepare a series of dilute solutions (1-10 µM) of this compound in each of the selected solvents. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Record the absorbance spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum.
-
To measure the emission spectrum, set the excitation wavelength of the fluorometer to the absorption maximum (~340 nm).
-
Scan the emission spectrum from 400 nm to 700 nm.
-
To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (~520 nm) and scan the excitation wavelength from 250 nm to 450 nm.
-
Record the excitation and emission maxima for this compound in each solvent.
Time-Resolved Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence lifetime of this compound.
Objective: To determine the excited-state lifetime of this compound and observe the effect of quenchers.
Materials:
-
Time-Correlated Single Photon Counting (TCSPC) system
-
Pulsed light source (e.g., picosecond laser or LED) with an excitation wavelength near 340 nm
-
This compound solutions (as prepared for steady-state measurements)
-
Quencher solution (e.g., potassium iodide)
Procedure:
-
Use the TCSPC system to measure the fluorescence decay of the this compound solutions.
-
The instrument response function (IRF) should be recorded using a scattering solution (e.g., Ludox) at the excitation wavelength.
-
The fluorescence decay curves are collected by exciting the sample and measuring the arrival times of single emitted photons relative to the excitation pulse.
-
The collected decay data is then deconvoluted with the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τF).
-
To study quenching, add aliquots of the quencher solution to the this compound solution and repeat the lifetime measurement.
Experimental Workflow
The following diagram outlines the general workflow for the photophysical characterization of this compound.
Caption: General workflow for the photophysical characterization of this compound.
This technical guide provides a foundational understanding of the fluorescence mechanism of this compound. For researchers and drug development professionals, a thorough grasp of these principles is paramount for the effective design and interpretation of experiments utilizing this versatile fluorescent probe.
The "Dapma" Dilemma: A Technical Guide to a Potent Alternative for Thiol Detection
A Note to the Reader: Initial searches for a fluorescent probe specifically named "Dapma" did not yield conclusive results in scientific literature. It is plausible that "this compound" is an acronym or a less common designation for a known chemical entity. Given the potential interpretation of "this compound" as a (Dimethylamino)phenyl-maleimide derivative, and the widespread use of maleimides as thiol-reactive fluorescent probes, this guide will focus on a well-characterized and representative member of this class: N-(1-pyrenyl)maleimide (NPM) . The principles, protocols, and data presented herein for NPM are broadly applicable to other maleimide-based thiol probes and will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals.
Introduction to N-(1-pyrenyl)maleimide (NPM) as a Fluorescent Probe for Thiols
N-(1-pyrenyl)maleimide (NPM) is a thiol-reactive fluorescent probe that is virtually non-fluorescent in aqueous solutions but becomes strongly fluorescent upon covalent reaction with sulfhydryl groups.[1] This "turn-on" fluorescence mechanism makes NPM an excellent tool for the sensitive detection and quantification of thiols in biological and chemical systems. The maleimide moiety of NPM reacts specifically with the sulfhydryl group of cysteine residues in proteins and peptides, as well as other small molecule thiols, via a Michael addition reaction. This reaction forms a stable thioether bond, leading to a significant increase in the fluorescence quantum yield of the pyrene fluorophore.[2] The high sensitivity and specificity of NPM, coupled with the favorable spectral properties of the pyrene fluorophore, make it a valuable reagent in various applications, including protein labeling, conformational studies, and thiol quantification assays.
Core Properties and Quantitative Data
The photophysical and chemical properties of N-(1-pyrenyl)maleimide and its thiol adducts are summarized in the table below. This data is essential for designing experiments and interpreting results.
| Property | Value | Comments |
| Chemical Formula | C₂₀H₁₁NO₂ | |
| Molecular Weight | 313.31 g/mol | |
| Excitation Wavelength (λex) | ~340 nm | The primary absorption peak for the pyrene fluorophore. A subsidiary peak is often observed around 325 nm.[3] |
| Emission Wavelength (λem) | ~376 nm and ~396 nm | NPM-thiol adducts exhibit a characteristic structured emission spectrum with two main peaks.[1] |
| Fluorescence Quantum Yield (Φf) | Unreacted NPM: Near zero in aqueous solutionNPM-thiol adduct: 0.040 ± 0.002 | The quantum yield is for the NPM-mercaptoethanol adduct.[2] The significant increase upon reaction forms the basis of the assay. |
| Extinction Coefficient (ε) | 28,564 ± 480 M⁻¹cm⁻¹ at 340 nm | For the NPM-mercaptoethanol adduct.[2] |
| Reactive Group | Maleimide | Reacts with sulfhydryl groups (thiols). |
| Reaction pH | 6.5 - 7.5 | The reaction is most efficient and specific at neutral to slightly acidic pH. Above pH 8.0, hydrolysis of the maleimide can occur. |
Signaling Pathway and Reaction Mechanism
The detection of thiols by NPM is based on a covalent reaction that leads to a significant change in the probe's fluorescence. The underlying mechanism is a Michael addition of the thiol group to the electron-deficient double bond of the maleimide ring.
A potential secondary reaction can occur if a primary amino group is in close proximity to the newly formed NPM-thiol adduct. This involves an intramolecular aminolysis of the succinimido ring, which results in a red shift of the emission spectrum.[1] This phenomenon can be exploited for cross-linking studies to probe the spatial relationship between sulfhydryl and amino groups in proteins.
Experimental Protocols
The following are detailed methodologies for the use of N-(1-pyrenyl)maleimide in thiol detection and protein labeling.
Preparation of Reagents
-
NPM Stock Solution: Prepare a 10 mM stock solution of NPM in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.
-
Reaction Buffer: A suitable reaction buffer is 10-100 mM phosphate, Tris, or HEPES at a pH of 7.0-7.5. Buffers should be free of any thiol-containing compounds. For reactions with proteins that have disulfide bonds that need to be accessible for labeling, the buffer should be degassed to minimize oxidation.
-
(Optional) Reducing Agent: To label cysteine residues involved in disulfide bonds, a reducing agent is required. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it is stable and does not contain a thiol group that would react with NPM. Prepare a fresh stock solution of TCEP in the reaction buffer.
General Protocol for Thiol Quantification
This protocol can be used to determine the concentration of thiols in a sample.
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine or glutathione) in the reaction buffer.
-
In a fluorescence microplate reader or cuvette-based fluorometer, add the sample and standards.
-
Add the NPM stock solution to each well or cuvette to a final concentration typically in the range of 10-50 µM. The final concentration of the organic solvent from the NPM stock should be kept low (e.g., <1%) to avoid affecting protein structure or the reaction.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at an emission wavelength of ~376 nm with excitation at ~340 nm.
-
Determine the thiol concentration in the samples by comparing their fluorescence to the standard curve.
Protocol for Protein Labeling
This protocol is designed for the covalent labeling of cysteine residues in proteins.
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
-
(Optional) If labeling of cysteines in disulfide bonds is desired, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.
-
Add a 10- to 20-fold molar excess of the NPM stock solution to the protein solution. The reaction should be performed with gentle stirring or rocking.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
To stop the reaction, an excess of a low molecular weight thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), can be added to consume any unreacted NPM.
-
Separate the labeled protein from the unreacted probe and quenching agent using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
Experimental Workflow
The following diagram illustrates a typical workflow for the labeling of a protein with NPM and subsequent purification.
Considerations and Potential Issues
-
Selectivity: While maleimides are highly selective for thiols at neutral pH, some reaction with amines can occur at higher pH values. It is crucial to maintain the recommended pH range for optimal selectivity.
-
Hydrolysis: The maleimide group can undergo hydrolysis, especially at pH values above 8.0. This will render the probe unreactive towards thiols. Therefore, stock solutions should be prepared in anhydrous solvents and aqueous reaction mixtures should be prepared fresh.
-
Side Reactions: As mentioned, the NPM-thiol adduct can undergo further reaction with nearby primary amines. Additionally, a side reaction leading to thiazine formation has been reported for maleimide-thiol adducts, particularly with N-terminal cysteines. This can lead to a change in the chemical structure of the adduct over time.
-
Photostability: Pyrene is a relatively photostable fluorophore, but as with all fluorescent probes, exposure to intense light should be minimized to prevent photobleaching.
By understanding the principles and protocols outlined in this guide, researchers can effectively utilize N-(1-pyrenyl)maleimide and other maleimide-based probes for the sensitive and specific detection of thiols in a wide range of scientific applications.
References
- 1. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - SK [thermofisher.com]
Spectral Properties of 4-Dansyl Aminophenylmercuric Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral properties of 4-Dansyl aminophenylmercuric acetate, a fluorescent organomercurial compound. Due to the limited availability of direct studies on this specific molecule, this guide synthesizes data from analyses of the parent compounds, the dansyl moiety, and 4-aminophenylmercuric acetate (APMA). The information presented is intended to serve as a foundational resource for researchers utilizing this compound in experimental settings.
Core Spectral Properties
The spectral characteristics of 4-Dansyl aminophenylmercuric acetate are primarily dictated by the dansyl group, a well-established fluorescent label. The aminophenylmercuric acetate component serves as a reactive moiety, particularly for targeting thiol groups in proteins.
Quantitative Spectral Data
The following table summarizes the expected spectral properties based on known data for dansyl derivatives.
| Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λabs) | ~340 nm | Ethanol |
| ~254 nm | Ethanol | |
| Excitation Maximum (λex) | ~335-340 nm | Ethanol |
| Emission Maximum (λem) | ~518-535 nm | Ethanol |
Note: These values are based on typical spectral data for dansyl compounds and may vary slightly for 4-Dansyl aminophenylmercuric acetate.
Experimental Protocols
Synthesis of 4-Dansyl Aminophenylmercuric Acetate
The synthesis would likely proceed via the reaction of 4-aminophenylmercuric acetate with dansyl chloride in an appropriate solvent.
Materials:
-
4-Aminophenylmercuric acetate (APMA)
-
Dansyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine)
-
Stir plate and stir bar
-
Round bottom flask
-
Apparatus for thin-layer chromatography (TLC)
-
Column chromatography setup (Silica gel)
Procedure:
-
Dissolve 4-aminophenylmercuric acetate in the anhydrous aprotic solvent in a round bottom flask.
-
Add a slight molar excess of a tertiary amine base to the solution to act as a proton scavenger.
-
Slowly add an equimolar amount of dansyl chloride to the stirred solution at room temperature.
-
Allow the reaction to proceed for several hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is typically washed with a mild aqueous acid and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure 4-Dansyl aminophenylmercuric acetate.
Spectroscopic Analysis
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution of 4-Dansyl aminophenylmercuric acetate in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Use a calibrated UV-Vis spectrophotometer to scan the absorbance of the solution from 200 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy:
-
Using the same solution, transfer it to a quartz cuvette suitable for fluorescence measurements.
-
Set the excitation wavelength on the spectrofluorometer to the determined absorption maximum (around 340 nm).
-
Scan the emission spectrum over a range of approximately 400 nm to 700 nm.
-
Identify the wavelength of maximum emission (λem).
Protein Labeling with 4-Dansyl Aminophenylmercuric Acetate
This compound can be used as a fluorescent probe to label proteins, primarily by reacting with cysteine residues.
Materials:
-
Purified protein with accessible thiol groups
-
4-Dansyl aminophenylmercuric acetate stock solution (in a compatible solvent like DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Size-exclusion chromatography column for purification
Procedure:
-
Dissolve the purified protein in the reaction buffer to a known concentration.
-
Add a 5- to 20-fold molar excess of the 4-Dansyl aminophenylmercuric acetate stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, protected from light.
-
To remove the unreacted probe, pass the reaction mixture through a size-exclusion chromatography column equilibrated with the appropriate buffer.
-
Collect the protein-containing fractions.
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the dansyl group (at its λmax).
Visualizations
Proposed Synthesis of 4-Dansyl Aminophenylmercuric Acetate
Caption: Proposed reaction scheme for the synthesis of 4-Dansyl aminophenylmercuric acetate.
General Workflow for Protein Labeling
Caption: General experimental workflow for labeling proteins with 4-Dansyl aminophenylmercuric acetate.
Technical Guide: Detection of Free Thiols in Biological Samples Using Maleimide-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for the detection of free thiols (sulfhydryl groups, -SH) in biological samples using maleimide-based fluorescent probes. While the specific term "Dapma" is not a commonly recognized acronym for a specific thiol probe, it likely refers to a derivative of N-(4-(dimethylamino)phenyl)maleimide (DAPM) or a similar compound. This guide will focus on a well-characterized and commercially available maleimide-based probe, 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), which serves as an excellent model for this class of reagents.
Introduction to Thiol Detection and Maleimide Probes
Free thiol groups, primarily found in the amino acid cysteine, are crucial for maintaining the redox balance within cells and are integral to the structure and function of many proteins. The quantification of free thiols is essential in various research areas, including drug discovery, toxicology, and the study of oxidative stress-related diseases.
Maleimide-based probes are a class of fluorescent reagents that exhibit high selectivity for free thiol groups. These probes are typically non-fluorescent or weakly fluorescent in their native state. Upon reaction with a thiol, a stable, highly fluorescent thioether adduct is formed, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence mechanism provides a sensitive and specific method for thiol quantification.
Mechanism of Action
The detection of free thiols by maleimide-based probes relies on a Michael addition reaction. The electron-deficient double bond of the maleimide ring is highly reactive towards the nucleophilic sulfhydryl group of a thiol. This reaction forms a stable, non-fluorescent succinimide-thioether conjugate, which disrupts the quenching mechanism of the probe and results in a strong fluorescent signal.
Figure 1: Reaction mechanism of a maleimide-based probe with a free thiol.
Quantitative Data for a Model Probe: 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
The following table summarizes the key quantitative parameters for CPM, a representative maleimide-based fluorescent probe for thiol detection.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 387 nm | [1] |
| Emission Maximum (λem) | 468 nm | [1] |
| Molar Extinction Coefficient (ε) | ≥ 30,000 cm⁻¹M⁻¹ | [2] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
This section provides a general protocol for the detection of free thiols in biological samples using a maleimide-based fluorescent probe like CPM. This protocol may need to be optimized for specific sample types and experimental conditions.
Reagent Preparation
-
Probe Stock Solution: Prepare a stock solution of the maleimide probe (e.g., CPM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Assay Buffer: A common assay buffer is 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA.[3] The pH of the buffer is critical, as the reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5.
-
Thiol Standard: Prepare a stock solution of a known thiol, such as L-cysteine or glutathione (GSH), in the assay buffer. This will be used to generate a standard curve for the quantification of unknown samples.
Sample Preparation
-
Cell Lysates: Harvest cells and lyse them using a suitable lysis buffer compatible with the assay. The lysis buffer should not contain any reducing agents that would interfere with the thiol measurement. Centrifuge the lysate to remove cellular debris.
-
Tissue Homogenates: Homogenize the tissue in the assay buffer and centrifuge to clarify the homogenate.
-
Plasma and Serum: Samples can often be used directly after appropriate dilution in the assay buffer. Deproteinization may be necessary for some applications.
Assay Procedure
The following workflow outlines the steps for a typical thiol detection assay.
Figure 2: General workflow for a maleimide-based thiol detection assay.
-
Standard Curve: Prepare a series of dilutions of the thiol standard in the assay buffer.
-
Sample and Standard Addition: Add your samples and the thiol standards to the wells of a microplate.
-
Probe Addition: Add the diluted maleimide probe solution to each well. The final concentration of the probe should be optimized but is typically in the low micromolar range.
-
Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time to allow the reaction to go to completion (typically 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen probe (e.g., λex = 387 nm and λem = 468 nm for CPM).[1]
Data Analysis
-
Subtract the fluorescence of a blank (assay buffer + probe) from all readings.
-
Plot the fluorescence intensity of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of free thiols in your unknown samples.
Selectivity of Maleimide Probes
Maleimides are highly selective for thiols over other nucleophilic functional groups found in biological molecules, such as amines, at neutral pH. While some reaction with amines can occur at higher pH, under the recommended assay conditions (pH 6.5-7.5), the reaction with thiols is significantly more favorable.
Conclusion
Maleimide-based fluorescent probes provide a sensitive, selective, and convenient method for the quantification of free thiols in a variety of biological samples. By understanding the reaction mechanism and following a carefully optimized protocol, researchers can obtain reliable and reproducible data on the thiol status of their samples. This information is invaluable for advancing our understanding of cellular redox biology and its role in health and disease.
References
The Ambiguity of "Dapma" in Protein Chemistry: A Technical Assessment
The term "Dapma" presents a significant ambiguity within the field of protein chemistry, hindering the development of a comprehensive technical guide on its applications. Extensive searches have revealed that "this compound" is not a universally recognized acronym for a single, widely used reagent or molecule in this context. Instead, the term may refer to several distinct chemical entities, each with different potential, yet not extensively documented, applications in protein science.
Initial investigation into the identity of "this compound" revealed multiple possibilities, including:
-
4-Dansyl aminophenylmercuric acetate (this compound) : This compound emerged as the most probable candidate for a protein chemistry reagent due to its structure. The dansyl group is a well-established fluorescent probe frequently used to label proteins for spectroscopic analysis. The mercuric acetate component suggests a mechanism for covalent modification of proteins, likely targeting sulfhydryl groups in cysteine residues. However, a thorough review of scientific literature failed to uncover substantial research detailing its specific applications, experimental protocols, or its use in elucidating protein signaling pathways.
-
Dimethylamino Propyl Methacrylamide (DMAPMA) : This monomer is primarily utilized in the synthesis of polymers. While these polymers may have downstream applications in areas like protein purification or immobilization, DMAPMA itself is not directly used as a tool for studying protein chemistry in the manner of a labeling reagent or probe.
-
Other Acronyms : The search also identified "DAP12," an adapter protein in immunology; "Dap," an abbreviation for the antibiotic Daptomycin or the amino acid 2,3-diaminopropionic acid; and "DAMPs" (Damage-Associated Molecular Patterns). These entities, while relevant to biochemistry and drug development, do not align with the likely intent of a query focused on a chemical tool for protein chemistry.
Due to the lack of specific and detailed scientific literature for any of the potential interpretations of "this compound," particularly "4-Dansyl aminophenylmercuric acetate," it is not feasible to construct an in-depth technical guide that meets the core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways. The foundational information necessary to create such a document is not presently available in the public domain.
For researchers, scientists, and drug development professionals, this ambiguity underscores the importance of precise nomenclature in scientific communication. Without a clear and widely accepted definition of "this compound" in the context of protein chemistry, it is impossible to provide the requested technical documentation. Further research and clarification would be needed to identify the specific compound of interest before a meaningful and accurate guide could be developed.
An In-depth Technical Guide to 4-Dansyl Aminophenylmercuric Acetate (Dapma)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is available for 4-Dansyl aminophenylmercuric acetate (Dapma). This guide synthesizes available information on its constituent chemical moieties—the dansyl group and phenylmercuric acetate—to provide a comprehensive overview. Information derived from the related compound p-aminophenylmercuric acetate (APMA) is noted where applicable.
Core Chemical Structure and Identifiers
4-Dansyl aminophenylmercuric acetate, abbreviated as this compound, is an organomercurial compound featuring a fluorescent dansyl group. This structure suggests a dual functionality: the phenylmercuric acetate moiety's reactivity towards sulfhydryl groups and the dansyl group's fluorescent properties, making it a potential tool in biochemical and cellular research.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | acetyloxy-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]mercury |
| Acronym | This compound |
| CAS Number | 53282-60-3 |
| Molecular Formula | C₂₀H₂₀HgN₂O₄S |
| Molecular Weight | 585.0 g/mol |
Physicochemical Properties
Table 2: Physicochemical Properties of p-Aminophenylmercuric Acetate (APMA)[1][2]
| Property | Value |
| Appearance | White to off-white powder[1][2] |
| Melting Point | 163-165 °C[2] |
| Solubility | Water: 5 mM[1]DMSO: ≥10 mg/mL[2][3]Glacial Acetic Acid: 50 mg/mL |
Potential Mechanism of Action and Biological Activity
While direct studies on this compound's mechanism of action are lacking, its biological activity can be postulated based on the well-characterized functions of its two primary components: the phenylmercuric acetate group and the dansyl group.
The phenylmercuric acetate moiety is known to be a thiol-blocking reagent.[1] It readily reacts with cysteine residues in proteins. This reactivity is the basis for the use of the related compound, APMA, as an activator of matrix metalloproteinases (MMPs).[1][3][4] APMA disrupts the "cysteine switch," a coordination of a cysteine sulfhydryl group with the catalytic zinc ion in the pro-domain of MMPs, leading to their activation.[3] It is highly probable that this compound exerts a similar effect on MMPs and other sulfhydryl-containing proteins.
The dansyl group is a widely used fluorescent probe. Its fluorescence is highly sensitive to the polarity of its local environment, exhibiting strong emission in nonpolar environments and weaker fluorescence in polar, aqueous environments. This property allows it to be used to probe binding sites on proteins and membranes.
Combining these functionalities, this compound could theoretically be used to:
-
Activate MMPs and other cysteine-containing enzymes.
-
Fluorescently label proteins at or near cysteine residues.
-
Probe the local environment of sulfhydryl groups within proteins or biological membranes.
Below is a conceptual diagram illustrating the potential interaction of this compound with a cysteine-containing protein, leading to both modification of the protein and a change in the fluorescence of the dansyl group.
Caption: Conceptual workflow of this compound interacting with a protein.
Experimental Protocols
General Synthesis of a Dansylated Amine
Materials:
-
p-Aminophenylmercuric acetate (APMA)
-
Dansyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine)
Procedure:
-
Dissolve p-aminophenylmercuric acetate in the anhydrous solvent.
-
Add a slight molar excess of the tertiary amine base to the solution.
-
Slowly add a solution of dansyl chloride (in the same solvent) to the APMA solution while stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography.
-
Upon completion, the reaction mixture would be worked up, likely involving washing with aqueous solutions to remove the hydrochloride salt of the base and any excess reagents.
-
The crude product would then be purified, for example, by column chromatography or recrystallization.
The workflow for this generalized synthesis is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Analytical Methods
Characterization of the synthesized this compound would employ standard analytical techniques.
Table 3: Potential Analytical Methods for this compound
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | To determine the absorption spectrum. |
| Fluorimetry | To characterize the fluorescence excitation and emission spectra. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity. |
Safety and Handling
Organomercurial compounds are highly toxic.[1] this compound should be handled with extreme caution, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All work should be conducted in a well-ventilated fume hood. Waste should be disposed of according to institutional and national guidelines for hazardous materials.
References
- 1. 4-Aminophenylmercuric acetate - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ≥90% (HPLC), MMP activator, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes [mdpi.com]
A Technical Guide to Mass Spectrometry-Based Methods for Studying Protein Conformation and Interaction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a tool specifically named "Dapma" for studying protein conformation did not yield relevant results. It is possible that this is a niche or proprietary tool, a misspelling, or an abbreviation not in wide circulation. This guide, therefore, focuses on widely-used and powerful mass spectrometry-based techniques that serve a similar purpose: the study of protein conformation, dynamics, and interactions. Specifically, this guide details Chemical Cross-linking Mass Spectrometry (CX-MS) and Stable Isotope Labeling by Amino acids in cell culture (SILAC).
Introduction
Understanding the three-dimensional structure of proteins and their conformational changes is paramount in deciphering their biological functions, mechanisms of disease, and for the rational design of therapeutics. While techniques like X-ray crystallography and NMR spectroscopy provide high-resolution structural information, they often require large amounts of pure, stable protein and may not capture the full dynamic range of protein conformations in solution. Mass spectrometry (MS)-based approaches have emerged as powerful complementary tools to probe protein architecture, conformational dynamics, and protein-protein interactions in a more native-like context.
This technical guide provides an in-depth overview of two prominent MS-based methodologies: Chemical Cross-linking Mass Spectrometry (CX-MS) for mapping protein topology and interactions, and Stable Isotope Labeling by Amino acids in cell culture (SILAC) for quantitative analysis of protein abundance changes that can be indicative of conformational shifts or alterations in interaction networks.
Chemical Cross-linking Mass Spectrometry (CX-MS)
CX-MS is a technique used to identify amino acid residues that are in close proximity in a protein or protein complex.[1] This is achieved by covalently linking residues using chemical cross-linkers of a defined length. Subsequent enzymatic digestion and mass spectrometry analysis identify the cross-linked peptides, providing distance constraints that can be used to model the protein's three-dimensional structure and interaction interfaces.[1][2]
Experimental Protocol: CX-MS using Disuccinimidyl Suberate (DSS)
This protocol outlines a general workflow for cross-linking a purified protein or protein complex using the amine-reactive cross-linker DSS.
1. Reagent Preparation:
-
Cross-linking Buffer: Prepare a buffer compatible with the protein of interest and the cross-linking reaction (e.g., HEPES, PBS), ensuring it is amine-free (avoid Tris, glycine).
-
DSS Stock Solution: Immediately before use, dissolve DSS in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 25-50 mM.
2. Protein Preparation:
-
Ensure the purified protein sample is in the desired cross-linking buffer at an appropriate concentration (typically 0.1-1 mg/mL).
-
The protein sample should be free of any interfering substances, such as primary amines.
3. Cross-linking Reaction:
-
Add the DSS stock solution to the protein sample to achieve a final DSS concentration in the range of 10-200 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature or 4°C for 30-60 minutes.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
4. Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation: Denature the cross-linked protein sample using a chaotropic agent like urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Enzymatic Digestion: Digest the protein sample into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.[3]
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.[3]
5. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.
6. Data Analysis:
-
Use specialized software (e.g., pLink, MaxQuant) to identify the cross-linked peptides from the MS/MS spectra.
-
The software searches for pairs of peptides linked by the cross-linker, considering the mass modification introduced by the cross-linker.
-
The identified cross-links provide distance constraints that can be mapped onto existing protein structures or used for de novo structural modeling.
Data Presentation: CX-MS
The quantitative data from a CX-MS experiment can be summarized in a table that lists the identified cross-linked peptides and their corresponding positions in the protein sequence(s).
| Cross-link ID | Protein(s) | Peptide 1 | Residue 1 | Peptide 2 | Residue 2 | Cross-linker | Distance Constraint (Å) |
| XL-001 | Protein A | GIVAGVAK | K7 | LIYDGSGK | K15 | DSS | ≤ 24 |
| XL-002 | Protein A | LIYDGSGK | K15 | VFGSLPQK | K22 | DSS | ≤ 24 |
| XL-003 | Protein A - Protein B | AGVAKLIY | K4 | NVISDELK | K8 | DSS | ≤ 24 |
| XL-004 | Protein C | TFEEYLKR | K8 | IYQEMDSK | K15 | DSS | ≤ 24 |
Table 1: Example of quantitative data from a CX-MS experiment. The distance constraint is based on the spacer arm length of the DSS cross-linker.
Visualization: CX-MS Experimental Workflow
References
Early Research on 4-Dansyl Aminophenylmercuric Acetate: A Technical Guide
An In-depth Examination of a Fluorescent Organomercurial Probe
Core Compound Characteristics
4-Dansyl aminophenylmercuric acetate is a derivative of 4-aminophenylmercuric acetate (APMA), where the amino group is covalently modified with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This modification imparts fluorescence to the otherwise non-fluorescent APMA molecule, enabling its use in fluorescence-based assays.
Table 1: Physicochemical Properties of Constituent Moieties
| Property | 4-Aminophenylmercuric Acetate (APMA) | Dansyl Chloride |
| Formula | C₈H₉HgNO₂ | C₁₂H₁₂ClNO₂S |
| Molecular Weight | 351.76 g/mol | 269.75 g/mol |
| Appearance | White to slightly yellow crystalline powder | Yellow crystalline solid |
| Solubility | Soluble in DMSO, slightly soluble in water | Soluble in organic solvents (acetone, chloroform, benzene) |
| Reactivity | The mercury atom reacts with sulfhydryl groups. | The sulfonyl chloride group reacts with primary and secondary amines. |
Hypothetical Synthesis Protocol
Based on established chemical principles for the dansylation of amines, the synthesis of 4-Dansyl aminophenylmercuric acetate would likely involve the reaction of 4-aminophenylmercuric acetate with dansyl chloride in an appropriate solvent.
Experimental Protocol: Synthesis of 4-Dansyl Aminophenylmercuric Acetate
-
Dissolution: Dissolve 4-aminophenylmercuric acetate in a suitable aprotic solvent, such as dimethylformamide (DMF) or dioxane, under inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a proton scavenger for the HCl generated during the reaction.
-
Addition of Dansyl Chloride: Slowly add a solution of dansyl chloride in the same solvent to the reaction mixture at room temperature with constant stirring. The molar ratio of APMA to dansyl chloride should be approximately 1:1.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) by observing the consumption of the starting materials and the formation of a new, fluorescent spot.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and fluorescence spectroscopy to confirm its structure and purity.
Proposed Mechanism of Action and Applications
The primary utility of 4-Dansyl aminophenylmercuric acetate would be as a fluorescent probe for detecting and quantifying sulfhydryl groups in proteins and other biological molecules. The mercury atom would form a stable covalent bond with the sulfur atom of a cysteine residue, while the dansyl group would serve as a fluorescent reporter.
Diagram 1: Proposed Reaction with a Cysteine Residue
Caption: Reaction of 4-Dansyl aminophenylmercuric acetate with a protein sulfhydryl group.
Expected Fluorescence Properties
The fluorescence of the dansyl group is highly sensitive to its local environment. When attached to a protein, changes in the polarity of the microenvironment upon protein conformational changes or binding events could lead to shifts in the emission maximum and changes in fluorescence intensity.
Table 2: Anticipated Fluorescence Characteristics
| Parameter | Expected Value/Characteristic |
| Excitation Maximum (λex) | ~330-350 nm |
| Emission Maximum (λem) | ~500-550 nm (highly solvent dependent) |
| Quantum Yield | Moderate to high, dependent on the polarity of the environment |
| Fluorescence Lifetime | In the nanosecond range |
Potential Experimental Workflow
An experiment utilizing 4-Dansyl aminophenylmercuric acetate to label a protein and study its interactions would likely follow the workflow outlined below.
Diagram 2: Experimental Workflow for Protein Labeling and Analysis
Caption: Workflow for protein labeling and subsequent biophysical analysis.
Conclusion
While direct early research on 4-Dansyl aminophenylmercuric acetate is not prominently documented in the searched archives, its conceptual foundation lies in the well-established chemistries of its parent compounds. This guide provides a scientifically plausible framework for its synthesis, mechanism of action, and application as a fluorescent probe for sulfhydryl groups. The combination of the specific reactivity of the phenylmercuric acetate moiety and the environmentally sensitive fluorescence of the dansyl group would have made it a valuable tool for early researchers in biochemistry and molecular biology. Further investigation into historical chemical literature may yet uncover the specific pioneering work on this intriguing compound.
Methodological & Application
Application Notes and Protocols for Protein Labeling with Amine-Reactive Succinimidyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins using amine-reactive succinimidyl esters (SE), a common and effective method for attaching a variety of molecules, such as fluorescent dyes, biotin, or other reporter groups, to a protein of interest. This method primarily targets the primary amines found in the side chain of lysine residues and the N-terminus of the polypeptide chain. The following sections will detail the necessary reagents, a step-by-step experimental protocol, and key considerations for successful protein labeling.
Principle of the Reaction
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that efficiently couple with primary amino groups on proteins in a pH-dependent manner.[1] The reaction results in the formation of a stable amide bond, covalently linking the label to the protein. The optimal pH for this reaction is between 8.3 and 8.5.[1][2] At lower pH values, the amino group is protonated, rendering it unreactive.[1][2] Conversely, at higher pH levels, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce the labeling efficiency.[1][2]
Data Presentation
Table 1: Recommended Molar Excess of Labeling Reagent
| Desired Degree of Labeling | Molar Excess of NHS Ester to Protein | Notes |
| Minimal Labeling (1-2 labels/protein) | 5 - 10 fold | A good starting point for many common proteins to achieve mono-labeling.[1][2] |
| Moderate Labeling (2-4 labels/protein) | 10 - 20 fold | May be suitable for applications requiring a stronger signal. |
| High-Density Labeling (>4 labels/protein) | 20 - 50 fold | Increased risk of protein precipitation and altered function. Optimization is critical. |
Note: The optimal molar excess is empirical and can vary depending on the protein's structure, the number of available lysines, and the specific labeling reagent used.[1][2]
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but may increase aggregation risk.[2] |
| Reaction Buffer | Phosphate-buffered saline (PBS) or Bicarbonate buffer | Must be free of primary amines (e.g., Tris) which will compete with the protein for the label. |
| Reaction pH | 8.3 - 8.5 | Optimal for the reaction between the NHS ester and primary amines.[1][2] |
| Reaction Time | 1 - 2 hours | Typically sufficient for the reaction to go to completion at room temperature. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is generally faster. 4°C can be used to slow down the reaction and potentially minimize protein degradation. |
| Solvent for NHS Ester | DMSO or DMF (amine-free) | NHS esters are often not readily soluble in aqueous buffers and should be dissolved in an organic solvent first.[1][2] |
Experimental Protocols
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester labeling reagent
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), high purity, anhydrous
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Spectrophotometer
Protocol for Protein Labeling
-
Preparation of Protein Solution :
-
Dissolve or dilute the protein to be labeled in the Reaction Buffer to a final concentration of 1-10 mg/mL.[2]
-
Ensure the buffer does not contain any primary amines, such as Tris, as these will compete with the labeling reaction.
-
-
Preparation of NHS Ester Stock Solution :
-
Immediately before use, dissolve the NHS ester labeling reagent in a small amount of high-purity DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[1][2]
-
The volume of the organic solvent should be kept to a minimum, ideally less than 10% of the final reaction volume, to avoid protein denaturation.
-
-
Calculation of Reagent Amount :
-
Labeling Reaction :
-
While gently vortexing the protein solution, add the calculated amount of the NHS ester stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.
-
-
Purification of the Labeled Protein :
-
Following the incubation, it is crucial to remove any unreacted labeling reagent. This is typically achieved through size-exclusion chromatography (gel filtration) or dialysis.[2]
-
For size-exclusion chromatography, select a resin with an appropriate fractionation range for the protein of interest.
-
For dialysis, use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein to allow for the removal of the small molecule label.
-
-
Determination of Degree of Labeling (DOL) :
-
The DOL, which is the average number of label molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at the wavelength corresponding to the maximum absorbance of the protein (typically 280 nm) and the label.
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the label.
-
Visualizations
Caption: Workflow for protein labeling with NHS esters.
References
Application Notes and Protocols: A Step-by-Step Guide for DAPI Staining in Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to 4',6-diamidino-2-phenylindole (DAPI) staining in cells, a widely used technique for fluorescently labeling DNA. These protocols and application notes are intended for researchers, scientists, and drug development professionals who utilize fluorescence microscopy and flow cytometry for cellular analysis.
Introduction
DAPI is a fluorescent stain that exhibits a strong affinity for the adenine-thymine (A-T) rich regions of double-stranded DNA.[1][2] Upon binding to DNA, its fluorescence is significantly enhanced by approximately 20-fold, making it an excellent probe for visualizing cell nuclei.[3][4] DAPI is excited by ultraviolet (UV) light and emits a bright blue fluorescence.[2] Its ability to pass through an intact cell membrane allows for the staining of both live and fixed cells, although it is more commonly used for fixed cells due to its lower permeability in live cells.[1][3]
Key applications of DAPI staining include:
-
Nuclear counterstaining: In multicolor immunofluorescence experiments, DAPI is frequently used to visualize the nucleus, providing a reference for the localization of other cellular components.[2][3]
-
Cell Cycle Analysis: The intensity of DAPI fluorescence is directly proportional to the amount of DNA in a cell, enabling the differentiation of cells in G1, S, and G2/M phases of the cell cycle.[2][5]
-
Apoptosis Detection: Morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, which are characteristic of apoptosis, can be readily visualized with DAPI staining.[5][6][7] Apoptotic cells often exhibit brighter DAPI staining due to compromised cell membranes allowing more dye to enter.[5][8]
-
Mycoplasma Contamination Detection: DAPI can be used to detect mycoplasma contamination in cell cultures, as the DNA of these microorganisms will appear as small fluorescent dots outside of the cell nuclei.[1][2]
Mechanism of Action
DAPI binds to the minor groove of double-stranded DNA, with a preference for A-T rich sequences.[1][2][5][9] This interaction is non-intercalative, meaning the dye fits into the groove of the DNA without unwinding the double helix. The binding of DAPI to DNA leads to a significant increase in its fluorescence quantum yield.[10]
Caption: DAPI binds to the minor groove of DNA, and upon excitation with UV light, emits blue fluorescence.
Quantitative Data Summary
The following tables summarize key quantitative data for DAPI staining.
Table 1: Spectral Properties of DAPI
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 358 - 360 | [1][2][9] |
| Emission Maximum | 457 - 461 | [1][9][11][12] |
Table 2: Recommended DAPI Concentrations for Various Applications
| Application | Cell State | Recommended Concentration | Incubation Time (minutes) | Reference(s) |
| Nuclear Counterstaining | Fixed | 0.1 - 1 µg/mL | 5 - 15 | [13][14] |
| Live Cell Imaging | Live | Higher concentrations | ~10 | [2][3] |
| Cell Cycle Analysis (Flow) | Fixed | 1 mg/mL (stock) diluted | 30 | [15][16] |
| Apoptosis Detection | Fixed | 10 µM | 7 | [6] |
Experimental Protocols
Protocol 1: DAPI Staining of Fixed Adherent Cells for Fluorescence Microscopy
This protocol describes the standard procedure for staining the nuclei of fixed adherent cells grown on coverslips or in imaging plates.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
DAPI stock solution (e.g., 1-5 mg/mL in deionized water or DMF)[14][17]
-
DAPI working solution (0.5 - 1 µg/mL in PBS)[17]
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips or in an appropriate imaging dish.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature.[17]
-
Washing: Aspirate the fixative and wash the cells twice with PBS.
-
Permeabilization: (Optional, but recommended for optimal staining) Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.[17]
-
Washing: Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
DAPI Staining: Add the DAPI working solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[13][14]
-
Washing: Aspirate the DAPI solution and wash the cells 2-3 times with PBS to remove unbound dye.[13]
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (UV excitation).
Protocol 2: DAPI Staining for Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for preparing cells for cell cycle analysis using DAPI staining and flow cytometry.
Materials:
-
PBS
-
Ice-cold 70% Ethanol
-
DAPI/Triton X-100 staining solution (e.g., 10 µL of 1 mg/mL DAPI stock in 10 mL of 0.1% Triton X-100 in PBS)[15]
-
RNase A (optional, to reduce RNA binding)
Procedure:
-
Cell Harvesting: Harvest approximately 1-10 million cells. For adherent cells, use trypsinization.
-
Washing: Centrifuge the cells at 500 x g for 5 minutes at 4°C and wash the pellet twice with cold PBS.[15]
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add this suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.[15]
-
Incubation: Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at -20°C for longer periods.[15]
-
Rehydration: Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 5 mL of PBS and incubate for 15 minutes at room temperature.[15]
-
Staining: Centrifuge the cells at 1000 x g for 5 minutes and resuspend the pellet in 300 µL of DAPI/Triton X-100 staining solution.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples on a flow cytometer using a UV laser for excitation and a blue emission filter.[15]
Workflow Diagrams
Caption: A step-by-step workflow for DAPI staining of fixed adherent cells for microscopy.
Troubleshooting
Table 3: Common Issues and Solutions in DAPI Staining
| Issue | Possible Cause | Suggested Solution | Reference(s) |
| High Background | - DAPI concentration too high- Insufficient washing | - Optimize DAPI concentration (start with 300 nM).- Increase the number and duration of PBS washes after staining. | [13] |
| Weak or No Signal | - Inadequate permeabilization- DAPI degradation | - Ensure proper permeabilization with Triton X-100.- Use freshly prepared DAPI working solution. | [13] |
| Uneven Staining | - Cell clumps- Uneven application of reagents | - Ensure a single-cell suspension for flow cytometry.- Ensure the entire sample is covered with staining solution. | [15] |
| Bleed-through into Green Channel | - Spectral overlap of DAPI emission | - Reduce DAPI concentration.- Optimize imaging settings on the microscope to minimize cross-talk. | [18] |
Conclusion
DAPI staining is a simple, robust, and versatile method for nuclear visualization in a wide range of cell biology applications. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can achieve high-quality, reproducible results for their studies in basic research and drug development.
References
- 1. DAPI - Wikipedia [en.wikipedia.org]
- 2. bosterbio.com [bosterbio.com]
- 3. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Labeling nuclear DNA using DAPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Detection of apoptosis by DAPI staining [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. How does DAPI work? | AAT Bioquest [aatbio.com]
- 11. Spectrum [DAPI (4,6-Diamidino-2-phenylindole)] | AAT Bioquest [aatbio.com]
- 12. optolongfilter.com [optolongfilter.com]
- 13. betalifesci.com [betalifesci.com]
- 14. youtube.com [youtube.com]
- 15. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 16. DAPI Cell Cycle Staining Protocol [icms.qmul.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
Application Notes and Protocols for Thiol Imaging in Fluorescence Microscopy using Thiol-Reactive Probes
Introduction to Thiol Imaging
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis and are involved in a multitude of physiological and pathological processes.[1][2][3] The sulfhydryl group (-SH) in these molecules is highly reactive and participates in various cellular functions, including enzyme catalysis, antioxidant defense, and signal transduction.[1][4] Aberrant levels of biological thiols have been implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2][3] Consequently, the ability to detect and quantify thiols in living cells with high spatial and temporal resolution is of great importance for both basic research and drug development.
Fluorescence microscopy, coupled with the use of specific fluorescent probes, has emerged as a powerful tool for visualizing biological thiols in their native cellular environment.[1][2] These probes are designed to react selectively with thiols, resulting in a change in their fluorescent properties, such as an increase in fluorescence intensity or a shift in the emission wavelength. This allows for the real-time monitoring of thiol dynamics within live cells.
This document provides detailed application notes and protocols for the use of a common class of thiol-reactive fluorescent probes for imaging thiols in fluorescence microscopy. The protocols and data presented here are representative and can be adapted for various specific probes and experimental setups.
Principle of Thiol Detection
Many fluorescent probes for thiol detection operate via a reaction-based mechanism where the thiol group acts as a nucleophile.[4] A common strategy involves the Michael addition reaction, where the thiol group adds across an electron-deficient carbon-carbon double bond (an α,β-unsaturated carbonyl system) present in the probe.[1][4] This reaction is typically fast, selective, and occurs under physiological conditions.
Upon reaction with a thiol, the electronic properties of the fluorophore within the probe are altered, leading to a "turn-on" of fluorescence. This provides a direct correlation between the fluorescence signal and the concentration of thiols.
Quantitative Data of Representative Thiol-Reactive Probes
The selection of a suitable fluorescent probe is critical for successful thiol imaging. The table below summarizes the key photophysical and performance characteristics of several representative thiol-reactive probes. This data is compiled from various sources and serves as a guide for probe selection.
| Probe Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| Coumarin-based | ~405 | ~463 | ~0.65 (for Cys adduct) | 20 nM | [1] |
| BODIPY-based | ~527 | ~570 | Not Reported | Micromolar range | [4] |
| Resorufin-based | ~560 | ~585 | Not Reported | 0.29 µM | [1] |
| Rhodamine-based | ~556 | ~588 | Not Reported | 8.6 x 10⁻⁸ M | [1] |
| NBD-based | ~468 | ~550 | Not Reported | Not Reported | [3] |
Note: The exact photophysical properties can vary depending on the specific chemical structure of the probe and the local environment.
Experimental Protocols
A. Live-Cell Imaging of Intracellular Thiols
This protocol describes the general steps for staining and imaging intracellular thiols in adherent mammalian cells using a thiol-reactive fluorescent probe.
Materials:
-
Adherent cells (e.g., HeLa, CHO-k1, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiol-reactive fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Coverslips or glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Seeding:
-
Seed adherent cells on sterile coverslips or in glass-bottom imaging dishes.
-
Culture the cells in a CO₂ incubator at 37°C until they reach the desired confluency (typically 60-80%).
-
-
Probe Preparation:
-
Prepare a stock solution of the thiol-reactive fluorescent probe (e.g., 1-10 mM) in anhydrous DMSO.
-
Protect the stock solution from light and moisture. Store at -20°C.
-
On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed serum-free medium or PBS.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in the CO₂ incubator. The optimal incubation time should be determined empirically for each cell type and probe.
-
-
Washing:
-
Aspirate the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.
-
For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
-
B. Data Analysis
-
Image Acquisition:
-
Acquire images using the appropriate excitation and emission filters.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[5]
-
-
Image Processing:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) for quantitative analysis.
-
Correct for background fluorescence by subtracting the average fluorescence intensity of a region of interest with no cells.
-
-
Quantification:
-
Measure the mean fluorescence intensity of individual cells or specific subcellular regions.
-
For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission wavelengths.
-
Normalize the fluorescence intensity to a control group if comparing different experimental conditions.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | Probe concentration is too low. | Increase the probe concentration. |
| Incubation time is too short. | Increase the incubation time. | |
| Incorrect filter set. | Ensure the filter set matches the probe's excitation and emission spectra. | |
| Low thiol levels in cells. | Use a positive control (e.g., treat cells with a thiol-containing compound like N-acetylcysteine). | |
| High background fluorescence | Incomplete removal of unbound probe. | Increase the number of washing steps. |
| Probe concentration is too high. | Decrease the probe concentration. | |
| Autofluorescence from cell culture medium. | Use a phenol red-free medium for imaging.[6] | |
| Cell death or morphological changes | Probe cytotoxicity. | Decrease the probe concentration and/or incubation time. |
| Phototoxicity from imaging. | Reduce the excitation light intensity and exposure time. |
Conclusion
The use of thiol-reactive fluorescent probes in conjunction with fluorescence microscopy provides a powerful approach for the visualization and quantification of biological thiols in living cells. The protocols and guidelines presented in this document offer a starting point for researchers to design and execute their own thiol imaging experiments. Careful optimization of probe concentration, incubation time, and imaging parameters is essential for obtaining reliable and reproducible results.
References
- 1. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Quantification of Protein Sulfhydryl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of sulfhydryl groups (-SH) in proteins is crucial for understanding protein structure, function, and stability. Cysteine residues, with their reactive thiol groups, are involved in a myriad of biological processes, including enzyme catalysis, redox signaling, and the formation of disulfide bonds that stabilize protein structures. Alterations in the redox state of protein thiols can be indicative of oxidative stress and are relevant in various disease states and in the development of therapeutic proteins.
This document provides detailed application notes and protocols for two widely used methods for quantifying protein sulfhydryl groups: a fluorescent assay using N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) and a colorimetric assay using Ellman's Reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). These protocols are designed to provide researchers with the necessary information to accurately and reliably measure protein thiol content.
Assay Principles
1. Fluorescent Maleimide-Based Assay (DACM Assay)
This assay utilizes a fluorogenic maleimide derivative, DACM, which is essentially non-fluorescent by itself. Upon reaction with a sulfhydryl group, a stable thioether bond is formed, resulting in a highly fluorescent product.[1] The increase in fluorescence intensity is directly proportional to the concentration of sulfhydryl groups in the sample. This method is highly specific for thiols at neutral pH and offers high sensitivity.[1][2]
2. Colorimetric Ellman's Assay (DTNB Assay)
Ellman's assay is a robust and widely adopted method for quantifying free sulfhydryl groups.[3][4] The assay is based on the reaction of DTNB with a free thiol group, which cleaves the disulfide bond in DTNB to produce 2-nitro-5-thiobenzoate (TNB) and a mixed disulfide. TNB is a yellow-colored product with a strong absorbance at 412 nm.[3][5] The concentration of sulfhydryl groups can be determined by measuring the absorbance of TNB and using its molar extinction coefficient.
Experimental Protocols
Protocol 1: Fluorescent Quantification of Protein Sulfhydryl Groups using DACM
This protocol is adapted for the use of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) or other suitable fluorescent maleimides.
Materials:
-
DACM or other fluorescent maleimide
-
Protein sample
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microplate reader with fluorescence capabilities
-
Black, flat-bottom 96-well plates
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
Procedure:
-
Prepare Protein Sample:
-
Dissolve the protein sample in PBS (pH 7.2-7.5) to a final concentration of 1-10 µM. If the buffer contains thiols (e.g., DTT), they must be removed by dialysis or gel filtration prior to the assay.
-
For the determination of total sulfhydryl groups (both free and disulfide-bonded), pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds.
-
-
Prepare DACM Stock Solution:
-
Allow the vial of DACM to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of DACM in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This stock solution can be stored at -20°C, protected from light and moisture, for up to one month.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DACM stock solution to the protein sample.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Fluorescence Measurement:
-
Transfer 100 µL of the reaction mixture to a well in a black 96-well plate.
-
Measure the fluorescence intensity using a microplate reader. For DACM, the typical excitation wavelength is around 400 nm and the emission wavelength is around 485 nm.[1]
-
-
Data Analysis:
-
Prepare a standard curve using a known concentration of a thiol-containing compound, such as L-cysteine or glutathione, reacted with DACM under the same conditions.
-
Determine the concentration of sulfhydryl groups in the protein sample by interpolating its fluorescence reading on the standard curve.
-
Protocol 2: Colorimetric Quantification of Protein Sulfhydryl Groups using Ellman's Reagent (DTNB)
Materials:
-
Ellman's Reagent (DTNB)
-
Protein sample
-
Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 8.0
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
-
Cuvettes or clear, flat-bottom 96-well plates
Procedure:
-
Prepare Reagents:
-
Assay Reaction:
-
For a standard 1 mL cuvette assay:
-
Add 50 µL of the 10.1 mM DTNB stock solution to 950 µL of the protein sample (diluted in Reaction Buffer).
-
For the blank, add 50 µL of the DTNB stock solution to 950 µL of the Reaction Buffer.
-
For the standards, add 50 µL of the DTNB stock solution to 950 µL of each L-cysteine standard.
-
-
For a 96-well plate assay:
-
Add 10 µL of the protein sample or standard to a well.
-
Add 200 µL of the DTNB solution (diluted to an appropriate working concentration in the Reaction Buffer).
-
-
-
Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of the samples and standards at 412 nm.[3]
-
-
Data Analysis:
-
Using a Standard Curve: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot the absorbance of the L-cysteine standards versus their known concentrations. Determine the concentration of sulfhydryl groups in the protein sample from the standard curve.
-
Using the Molar Extinction Coefficient: Calculate the concentration of sulfhydryl groups using the Beer-Lambert law (A = εbc), where:
-
Quantitative Data Summary
| Parameter | Fluorescent Maleimide Assay (DACM) | Colorimetric Ellman's Assay (DTNB) |
| Reagent | N-(7-dimethylamino-4-methylcoumarinyl)maleimide | 5,5'-dithio-bis-(2-nitrobenzoic acid) |
| Detection Principle | Fluorescence | Colorimetric (Absorbance) |
| Excitation Wavelength | ~400 nm[1] | N/A |
| Emission Wavelength | ~485 nm[1] | N/A |
| Absorbance Wavelength | N/A | 412 nm[3] |
| Molar Extinction Coefficient | N/A (requires standard curve) | 14,150 M⁻¹cm⁻¹ for TNB[5][7] |
| Reaction pH | 7.0 - 7.5[2] | 8.0[3] |
| Incubation Time | 2 hours to overnight[2] | 15 minutes[3][4] |
| Incubation Temperature | Room Temperature or 4°C[2] | Room Temperature |
| Standard Compound | L-cysteine or Glutathione | L-cysteine or Glutathione[3] |
Experimental Workflows and Diagrams
Caption: Workflow for the fluorescent DACM assay.
Caption: Workflow for the colorimetric Ellman's assay.
Applications in Research and Drug Development
-
Protein Characterization: Determining the number of free cysteine residues is fundamental for characterizing a protein's structure and potential for forming disulfide bonds.
-
Oxidative Stress Studies: Monitoring the oxidation state of protein thiols can serve as a biomarker for cellular oxidative stress in various disease models.
-
Antibody-Drug Conjugate (ADC) Development: Quantification of free thiols is critical for controlling the conjugation of drugs to antibodies through cysteine residues, ensuring the desired drug-to-antibody ratio (DAR).
-
Stability Testing: Changes in the free sulfhydryl content of protein therapeutics during storage can indicate aggregation or degradation, making this a key quality control assay.
-
Enzyme Kinetics: For enzymes where a cysteine residue is part of the active site, quantifying the free thiol is essential for activity assays.
References
- 1. The histochemical demonstration of protein-bound sulfhydryl groups and disulfide bonds in human hair by a new staining method (DACM staining) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. web.citius.technology [web.citius.technology]
- 5. pubs.aip.org [pubs.aip.org]
- 6. interchim.fr [interchim.fr]
- 7. m.youtube.com [m.youtube.com]
Application of Dapma-X in Studying Enzyme Kinetics of the Diaminopimelate Pathway
Introduction
The diaminopimelate (DAP) biosynthesis pathway is essential for most bacteria as it is responsible for the synthesis of L-lysine, a crucial amino acid for protein synthesis, and meso-diaminopimelic acid (m-DAP), a key component of the peptidoglycan cell wall. The absence of this pathway in mammals makes its enzymes attractive targets for the development of novel antibacterial agents. This application note provides a detailed overview and protocols for studying the kinetics of enzymes in the DAP pathway, with a focus on the use of a hypothetical inhibitor, "Dapma-X," to illustrate the principles of enzyme inhibition studies. This document is intended for researchers, scientists, and drug development professionals working on antibacterial drug discovery.
The initial user query for "this compound" did not correspond to a recognized molecule or acronym in the field of enzyme kinetics. It is presumed that "this compound" is a likely misspelling or abbreviation related to the diaminopimelate pathway. Therefore, this document will focus on the enzymes of this pathway and use "this compound-X" as a placeholder for a potential inhibitor.
Target Enzymes in the Diaminopimelate Pathway
The DAP pathway involves several key enzymes that can be targeted for inhibition studies. The terminal enzymes of this pathway are of particular interest for drug development. These include:
-
Diaminopimelate Epimerase (DAP epimerase): Catalyzes the conversion of LL-diaminopimelate to meso-diaminopimelate.
-
Diaminopimelate Decarboxylase (DAPDC): Catalyzes the final step in lysine biosynthesis, the decarboxylation of meso-diaminopimelate to produce L-lysine.[1][2]
The inhibition of these enzymes can disrupt bacterial cell wall synthesis and protein production, leading to bacterial cell death.
Quantitative Data on Enzyme Kinetics
Understanding the baseline kinetic parameters of the target enzymes is crucial before evaluating the effect of inhibitors. The following table summarizes the kinetic constants for Diaminopimelate Decarboxylase (DAPDC) from various bacterial species.
| Enzyme | Organism | Km (mM) for meso-DAP | kcat (s-1) | Vmax (µmol min-1 mg-1) | Reference |
| DAPDC | Escherichia coli | 0.97 | 55 | - | [3] |
| DAPDC | Mycobacterium tuberculosis | 1.62 | 28 | - | [3] |
| DAPDC | Bacillus anthracis | 0.68 | 58 | - | [3] |
| DAPDC | Vibrio cholerae | 1.9 | 22 | 27 | [1] |
Table 1: Kinetic Parameters of Diaminopimelate Decarboxylase (DAPDC) from Various Bacteria. This table provides a summary of the Michaelis constant (Km), catalytic rate constant (kcat), and maximum reaction velocity (Vmax) for DAPDC, offering a baseline for inhibitor studies.
When studying a novel inhibitor such as "this compound-X," it is essential to determine its inhibitory constants, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table is a template for presenting such data.
| Inhibitor | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |
| This compound-X | DAPDC (E. coli) | Competitive | Data to be determined | Data to be determined |
| This compound-X | DAP Epimerase (E. coli) | Non-competitive | Data to be determined | Data to be determined |
Table 2: Template for Presenting Inhibitor Kinetic Data. This table should be used to summarize the inhibitory potency and mechanism of action of "this compound-X" against the target enzymes.
Experimental Protocols
Protocol 1: Kinetic Assay for Diaminopimelate Decarboxylase (DAPDC)
This protocol describes a continuous spectrophotometric coupled assay to determine the kinetic parameters of DAPDC.[3] The production of L-lysine by DAPDC is coupled to the activity of saccharopine dehydrogenase (SDH), which catalyzes the conversion of lysine and α-ketoglutarate to saccharopine with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[1]
Materials:
-
Tris buffer (200 mM, pH 8.0)
-
meso-Diaminopimelic acid (DAP) stock solution (various concentrations from 0.25 mM to 40 mM)
-
Saccharopine dehydrogenase (SDH)
-
NADH
-
α-ketoglutarate
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Pyridoxal 5'-phosphate (PLP)
-
Purified DAPDC enzyme
-
UV-visible spectrophotometer with temperature control
Procedure:
-
Prepare the pre-initiation mixture: In a cuvette, combine 200 mM Tris buffer (pH 8.0), the desired concentration of DAP substrate, 2.5 µM SDH, 0.16 mM NADH, 1 mM TCEP, 25 mM α-ketoglutarate, and 0.1 mM PLP.
-
Incubation: Incubate the mixture for 10 minutes at 37°C to allow the temperature to equilibrate and to remove any contaminating lysine.
-
Initiate the reaction: Add the purified DAPDC enzyme (final concentration of 5-500 nM) to the cuvette to start the reaction.
-
Monitor the reaction: Immediately monitor the decrease in absorbance at 340 nm over time using the spectrophotometer at 37°C.
-
Data analysis: Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.
-
Determine kinetic parameters: Repeat the assay with varying concentrations of the DAP substrate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Kinetic Assay for Diaminopimelate Epimerase
This protocol describes a coupled assay for determining the activity of DAP epimerase. The assay relies on the conversion of the product of the epimerase reaction, meso-DAP, by a coupling enzyme, which can be either DAP dehydrogenase or DAP decarboxylase.[4] Using DAP decarboxylase is recommended to avoid product inhibition issues observed with DAP dehydrogenase.[4]
Materials:
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
LL-diaminopimelate (substrate)
-
Purified DAP epimerase
-
Purified DAP decarboxylase (coupling enzyme)
-
Coupled assay components for DAPDC (see Protocol 1: SDH, NADH, α-ketoglutarate, PLP)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the buffer, LL-diaminopimelate, DAP decarboxylase, and the components for the DAPDC coupled assay (SDH, NADH, α-ketoglutarate, PLP).
-
Incubate: Allow the mixture to equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction: Add the purified DAP epimerase to start the reaction.
-
Monitor the reaction: Monitor the decrease in absorbance at 340 nm, which corresponds to the rate of meso-DAP formation by DAP epimerase and its subsequent conversion by the coupling system.
-
Data analysis: Calculate the reaction rate from the linear phase of the absorbance change. Perform the assay at various substrate concentrations to determine the kinetic parameters (Km and Vmax) for DAP epimerase.
Protocol 3: Determination of Inhibitor IC50 and Ki
This protocol outlines the steps to determine the IC50 and Ki values for an inhibitor like "this compound-X."
Procedure for IC50 Determination:
-
Perform the enzyme assay (Protocol 1 or 2) at a fixed substrate concentration (typically at or near the Km value).
-
Add varying concentrations of the inhibitor "this compound-X" to the reaction mixture.
-
Measure the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
Procedure for Ki and Inhibition Mechanism Determination:
-
Perform the enzyme assay at several fixed concentrations of the inhibitor "this compound-X."
-
For each inhibitor concentration, vary the substrate concentration.
-
Generate Michaelis-Menten plots (v0 vs. [S]) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/v0 vs. 1/[S]).
-
Analyze the Lineweaver-Burk plot to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive) based on the changes in Vmax and Km.
-
Calculate the Ki value using the appropriate form of the Michaelis-Menten equation or by replotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The terminal steps of the bacterial diaminopimelate biosynthesis pathway.
Caption: A generalized workflow for conducting an enzyme kinetic assay.
Enzyme Inhibition Models
Caption: Schematic diagrams of common reversible enzyme inhibition models.
References
- 1. Dimerization of Bacterial Diaminopimelate Decarboxylase Is Essential for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Catalytic Determinants of Diaminopimelate and Ornithine Decarboxylases Using Alternate Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized coupled assay for quantifying diaminopimelate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new robust kinetic assay for DAP epimerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Dapma Stock Solution
Abstract:
This document provides a detailed protocol for the preparation of a stock solution for experimental use. Due to the ambiguity of the term "Dapma" in scientific literature, this guide addresses the most probable candidates for this acronym and offers a generalizable protocol that can be adapted once the specific identity of the compound is confirmed. Researchers, scientists, and drug development professionals should exercise due diligence in identifying their specific agent before following this protocol.
1. Introduction: The Ambiguity of "this compound"
The term "this compound" is not a universally recognized abbreviation for a single chemical entity in pharmacological or broader scientific databases. Preliminary searches suggest a few possibilities, each with vastly different chemical properties and applications. It is crucial for the researcher to verify the exact chemical name and CAS number of their compound before proceeding.
The potential identities of "this compound" include:
-
N,N-Dimethylaminopropylmethacrylamide (DMAPMA): A monomer used in the synthesis of polymers, particularly for hydrogels and other biomaterials.
-
4-Dansyl aminophenylmercuric acetate (this compound): A fluorescent labeling reagent containing mercury, used in specific biochemical assays.
-
A potential typographical error for Daptomycin: An important antibiotic used to treat serious bacterial infections.
This document will provide a general protocol for preparing a stock solution from a solid compound and will use placeholders for data that is specific to the user's compound of interest.
2. Materials and Equipment
2.1 Materials:
-
"this compound" compound (user-verified)
-
Appropriate solvent (e.g., DMSO, ethanol, sterile water, PBS)
-
Sterile, amber glass vials or polypropylene tubes
-
Pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate gloves
2.2 Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
-
Sterile laminar flow hood (if sterility is required)
-
Refrigerator/Freezer for storage (-20°C or -80°C)
3. Experimental Protocols
3.1 General Protocol for Preparing a 10 mM Stock Solution
This protocol provides a general method for preparing a 10 mM stock solution. The molecular weight (MW) of the specific "this compound" compound is required for this calculation.
Calculation:
To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)
Example Calculation for a hypothetical "this compound" with a MW of 500 g/mol to make 1 mL (0.001 L) of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 500 g/mol * 0.001 L = 5 mg
Procedure:
-
Preparation: Don appropriate PPE and perform all steps in a clean, designated workspace. If preparing a sterile solution, use a laminar flow hood.
-
Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh the calculated mass of the "this compound" compound into the tube.
-
Solubilization: a. Add the desired volume of the appropriate solvent to the tube containing the "this compound" powder. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. c. If the compound does not readily dissolve, sonicate the solution for 5-10 minutes.
-
Sterilization (Optional): If a sterile solution is required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (amber vials are recommended). This prevents repeated freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used. c. Store the aliquots at the recommended temperature (typically -20°C or -80°C) until use.
4. Data Presentation
The following tables should be populated with data specific to the user's "this compound" compound. This information is typically found in the manufacturer's product documentation or in scientific literature.
Table 1: Potential "this compound" Candidates and Their Properties
| Acronym | Full Chemical Name | Molecular Weight ( g/mol ) | Primary Use |
| DMAPMA | N,N-Dimethylaminopropylmethacrylamide | 170.25 | Monomer for polymer synthesis |
| This compound | 4-Dansyl aminophenylmercuric acetate | 585.04 | Fluorescent labeling reagent |
| Daptomycin | Daptomycin | 1620.67 | Antibiotic |
Table 2: Solubility Data for "this compound"
| Solvent | Solubility | Notes |
| DMSO | e.g., ≥ 50 mg/mL | e.g., Prepare fresh or store at -20°C |
| Ethanol | e.g., ≥ 25 mg/mL | e.g., Suitable for short-term storage |
| Water | e.g., Insoluble | |
| PBS (pH 7.4) | e.g., Sparingly soluble |
Table 3: Stability and Storage Recommendations for "this compound" Stock Solution
| Storage Condition | Stability | Recommendations |
| In solvent at -20°C | e.g., 6 months | e.g., Protect from light |
| In solvent at -80°C | e.g., 12 months | e.g., Avoid repeated freeze-thaw cycles |
| In solvent at 4°C | e.g., 1 week | e.g., For short-term use only |
5. Visualizations
5.1 Experimental Workflow
Application Notes: Selective Labeling of Cysteine Residues in Peptides using Maleimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of peptides and proteins is a cornerstone of modern chemical biology and drug development. Cysteine, with its unique thiol (-SH) side chain, offers a prime target for site-specific labeling due to its relatively low abundance and high nucleophilicity at physiological pH. This reactivity allows for the precise attachment of a wide array of functional moieties, including fluorophores, affinity tags, crosslinkers, and drug molecules. Maleimide-based reagents are among the most widely used chemical tools for cysteine modification due to their high reactivity and specificity towards thiols under mild conditions. These reagents enable a broad range of applications, from fundamental biological research to the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Principle of the Method
The labeling of cysteine residues with a maleimide-containing reagent proceeds via a Michael addition reaction. The thiol group of the cysteine side chain acts as a nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5. The resulting thioether bond is stable, forming a permanent linkage between the peptide and the label. It is crucial to maintain a reducing environment prior to the labeling reaction to ensure the cysteine's thiol group is in its free, reduced state and not participating in a disulfide bond.
A general workflow for the labeling procedure involves several key steps: peptide preparation, reduction of any existing disulfide bonds, the labeling reaction itself, and subsequent purification and analysis of the labeled peptide.
Applications
The selective labeling of cysteine residues in peptides has a multitude of applications across various scientific disciplines:
-
Fluorescent Labeling: Attachment of fluorescent dyes allows for the visualization and tracking of peptides in living cells, as well as for in vitro binding assays and structural studies using techniques like Förster Resonance Energy Transfer (FRET).
-
Peptide Immobilization: Peptides can be attached to solid supports, such as beads or microarrays, for affinity purification of binding partners or for high-throughput screening assays.
-
Drug Conjugation: The covalent attachment of therapeutic agents to peptides or proteins can enhance their targeting capabilities and pharmacokinetic properties. A prime example is the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells.
-
Biophysical Studies: Introduction of biophysical probes, such as spin labels or NMR-active isotopes, at specific cysteine sites can provide detailed information about peptide structure, dynamics, and interactions.
-
Proteomics: Cysteine-reactive tags can be used for the enrichment and identification of cysteine-containing peptides from complex biological samples, aiding in the study of post-translational modifications and protein function.
Visualizing the Labeling Workflow
The following diagram illustrates the general experimental workflow for labeling a cysteine-containing peptide with a maleimide reagent.
Caption: General workflow for cysteine labeling.
The Chemical Reaction
The core of the method is the chemical reaction between the cysteine thiol and the maleimide group.
Caption: Michael addition of a thiol to a maleimide.
Protocols
Protocol 1: General Labeling of a Cysteine-Containing Peptide
This protocol provides a general method for labeling a purified peptide containing one or more cysteine residues with a maleimide-functionalized reagent.
Materials:
-
Cysteine-containing peptide
-
Maleimide-functionalized reagent (e.g., a fluorescent dye)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the maleimide reagent
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
-
Analytical instrument (e.g., Mass Spectrometer)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
-
Reduction of Disulfide Bonds:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add TCEP to the peptide solution to a final concentration of 2-5 molar excess relative to the peptide.
-
Incubate the mixture for 30-60 minutes at room temperature to ensure complete reduction of any disulfide bonds.
-
-
Preparation of Maleimide Reagent:
-
Dissolve the maleimide reagent in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Labeling Reaction:
-
Add a 5-20 fold molar excess of the dissolved maleimide reagent to the reduced peptide solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent label.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in large excess (e.g., 100-fold) to the initial amount of the maleimide reagent.
-
Incubate for an additional 15-30 minutes.
-
-
Purification of the Labeled Peptide:
-
Purify the labeled peptide from unreacted label and quenching reagent using a suitable method such as reverse-phase HPLC.
-
-
Analysis and Quantification:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of the maleimide reagent.
-
Quantify the concentration of the labeled peptide using a suitable method, such as UV-Vis spectroscopy (if the label has a characteristic absorbance) or a peptide quantification assay.
-
Data Presentation
The efficiency of the labeling reaction can be assessed by comparing the amount of labeled versus unlabeled peptide. The following table provides a hypothetical example of data that could be generated from a labeling experiment analyzed by HPLC and Mass Spectrometry.
| Sample | Peptide | Reagent | Molar Excess of Reagent | Labeling Efficiency (%) | Expected Mass (Da) | Observed Mass (Da) |
| 1 | Peptide A | Maleimide-Dye 1 | 5x | 85 | 1785.4 | 1785.5 |
| 2 | Peptide A | Maleimide-Dye 1 | 10x | 95 | 1785.4 | 1785.3 |
| 3 | Peptide A | Maleimide-Dye 1 | 20x | >99 | 1785.4 | 1785.4 |
| 4 | Peptide B | Maleimide-Biotin | 10x | 92 | 2150.8 | 2150.9 |
Table 1: Example data from peptide labeling experiments. Labeling efficiency can be determined from the relative peak areas in an HPLC chromatogram. Mass spectrometry is used to confirm the identity of the labeled product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase TCEP concentration or incubation time. |
| Hydrolysis of the maleimide reagent. | Prepare fresh solutions of the maleimide reagent immediately before use. | |
| Competing reaction with other nucleophiles. | Ensure the buffer is free of primary amines or other thiols. | |
| Non-specific Labeling | Reaction with other nucleophilic residues (e.g., lysine) at high pH. | Perform the labeling reaction at a pH between 6.5 and 7.5. |
| Precipitation of Peptide or Reagent | Poor solubility in the reaction buffer. | Add a small amount of organic co-solvent (e.g., DMSO), but be mindful of its effect on peptide structure and stability. |
Table 2: Common troubleshooting tips for maleimide-based cysteine labeling.
Application Notes and Protocols: In Situ Detection of Protein Thiols with Dapma-like Probes
Introduction
The in situ detection of protein thiols is crucial for understanding cellular redox states, enzyme activity, and the effects of oxidative stress, which are implicated in numerous physiological and pathological processes. Thiol-reactive fluorescent probes offer a powerful tool for visualizing and quantifying protein thiols within their native cellular environment. This document provides detailed application notes and protocols for the use of Dapma-like probes, which are characterized by a thiol-reactive maleimide or acrylamide group conjugated to a fluorophore, for the in situ detection of protein thiols.
While the specific term "this compound" may refer to a variety of N-substituted phenyl maleimide or acrylamide derivatives, this guide will focus on the principles and applications of a representative maleimide-based probe, N-[4-(6-dimethylamino-2-benzofuranyl)phenyl]maleimide (DBPM), and the related acrylamide-based thiol detection chemistry. These probes typically exhibit low fluorescence in their unreacted state and show a significant increase in fluorescence upon covalent reaction with a protein thiol group.
Principle of Detection
The detection of protein thiols using these probes is based on a specific and rapid covalent reaction between the probe and the sulfhydryl group of cysteine residues in proteins.
-
Maleimide-based probes: The maleimide group reacts with thiols via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols under physiological conditions.
-
Acrylamide-based probes: The acrylamide functional group also reacts with thiols through a nucleophilic addition reaction, leading to the formation of a stable covalent bond.[1]
The reaction with the protein thiol leads to a change in the electronic environment of the fluorophore, resulting in a significant enhancement of its fluorescence quantum yield. This "turn-on" fluorescence response allows for the sensitive detection of protein thiols with a high signal-to-noise ratio.
Quantitative Data Summary
The performance of thiol-reactive probes can be characterized by several key parameters. The following table summarizes typical quantitative data for maleimide-based probes like DBPM, which can be used for the determination of biological thiols.[2]
| Parameter | Typical Value/Range | Notes |
| Excitation Wavelength (λex) | ~390 - 470 nm | Dependent on the specific fluorophore. |
| Emission Wavelength (λem) | ~450 - 550 nm | Dependent on the specific fluorophore. |
| Limit of Detection (LOD) | 7 - 113 fmol | Varies depending on the specific thiol compound and detection system.[2] |
| Linear Detection Range | 500 fmol - 5 pmol | For a variety of thiol compounds.[2] |
| Reaction Time | 10 - 30 minutes | Can vary based on temperature and pH. |
| Optimal pH for Reaction | 7.0 - 8.5 | The reaction rate is dependent on the thiolate anion concentration.[2] |
Experimental Protocols
Protocol 1: In Situ Labeling of Protein Thiols in Cultured Cells
This protocol describes the general procedure for labeling protein thiols in live or fixed cells using a maleimide-based fluorescent probe.
Materials:
-
Thiol-reactive fluorescent probe (e.g., a this compound-like maleimide probe)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Cultured cells on coverslips or in imaging plates
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the thiol-reactive probe (e.g., 1-10 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Preparation:
-
For live-cell imaging: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
For fixed-cell imaging: After cell culture, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, wash the cells three times with PBS. If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Labeling:
-
Prepare a fresh working solution of the probe by diluting the stock solution in PBS or cell culture medium to the desired final concentration (typically 1-20 µM).
-
Remove the culture medium (for live cells) or PBS (for fixed cells) and add the probe working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
-
Washing: Remove the probe solution and wash the cells three times with PBS to remove any unreacted probe.
-
Imaging: Mount the coverslips on a slide with mounting medium or directly image the plate using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
Protocol 2: Determination of Total Protein Thiols in Cell Lysates
This protocol provides a method to quantify the total free thiol content in protein extracts.
Materials:
-
Thiol-reactive fluorescent probe
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay.
-
Labeling Reaction:
-
Dilute the cell lysate to a consistent protein concentration (e.g., 0.1-1 mg/mL) in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a working solution of the thiol-reactive probe.
-
In a 96-well black microplate, mix the diluted cell lysate with the probe working solution. Include a buffer-only control (blank) and a probe-only control.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Subtract the fluorescence of the blank from all readings. The fluorescence intensity is proportional to the amount of protein thiols. A standard curve can be generated using a known concentration of a thiol-containing compound like glutathione or cysteine to quantify the absolute amount of thiols.
Visualizations
Signaling Pathway: Keap1-Nrf2 Pathway and Thiol Regulation
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response and is sensitive to changes in the cellular thiol redox state.
References
- 1. A mechanistic study of thiol addition to N-phenylacrylamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. High-performance liquid chromatography/chemiluminescence determination of biological thiols with N-[4-(6-dimethylamino-2-benzofuranyl)phenyl]maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol Analysis using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of cellular thiols, particularly glutathione (GSH), is critical for understanding cellular redox status, oxidative stress, and the mechanisms of drug action. Thiols play a crucial role in protecting cells from damage induced by reactive oxygen species (ROS). Flow cytometry, a powerful technique for single-cell analysis, offers a rapid and sensitive method for quantifying intracellular and cell surface thiols. This document provides detailed application notes and protocols for the use of thiol-reactive fluorescent probes in flow cytometry. While the initial inquiry mentioned "Dapma," this term does not correspond to a recognized reagent for thiol analysis. Therefore, these notes will focus on commonly used and validated thiol-reactive dyes, including maleimide-based probes (e.g., Alexa Fluor™ maleimides, Fluorescein-5-maleimide), ThiolTracker™ Violet, and monobromobimane.
Principle of Thiol Detection by Flow Cytometry
Thiol-reactive fluorescent probes are compounds that specifically react with the sulfhydryl group (-SH) of thiols. In the context of cellular analysis, these probes can be categorized based on their reactivity and target. Some probes are cell-permeant and react with intracellular thiols like glutathione, while others are cell-impermeant and label thiols on the surface of cells.[1] The reaction between the probe and the thiol results in a fluorescent adduct that can be detected and quantified by a flow cytometer. The fluorescence intensity of the stained cells is directly proportional to the amount of accessible thiols.
Featured Thiol-Reactive Probes for Flow Cytometry
Several classes of fluorescent dyes are suitable for the analysis of cellular thiols by flow cytometry. The choice of probe depends on the specific application, the type of thiols to be measured (intracellular vs. surface), and the available laser lines on the flow cytometer.
| Probe Class | Specific Probes | Target Thiols | Key Features |
| Maleimide Dyes | Alexa Fluor™ 488 C5 Maleimide, Fluorescein-5-maleimide (F5M) | Intracellular and cell surface protein thiols | Covalently bind to free sulfhydryl groups. Alexa Fluor™ dyes offer superior brightness and photostability.[2] F5M is a widely used green-fluorescent probe.[3] |
| Bimanes | Monobromobimane (mBBr), Monochlorobimane (mCB) | Primarily intracellular glutathione (GSH) | mBBr reacts non-enzymatically with low molecular weight thiols, while mCB's reaction with GSH is catalyzed by glutathione S-transferase (GST).[4] |
| Coumarin Dyes | ThiolTracker™ Violet | Intracellular reduced thiols (primarily GSH) | Emits bright violet fluorescence upon reaction with thiols, suitable for excitation by a violet laser (405 nm).[5] |
Application Note 1: Quantification of Intracellular Thiols using ThiolTracker™ Violet
Overview
ThiolTracker™ Violet is a cell-permeant, thiol-reactive dye that is essentially non-fluorescent until it reacts with reduced thiols, primarily glutathione (GSH), to produce a bright violet fluorescence. This property makes it an excellent tool for the quantitative analysis of intracellular thiol levels in living cells by flow cytometry.[5]
Experimental Protocol
Materials:
-
ThiolTracker™ Violet dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cells of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Flow cytometry tubes
-
Flow cytometer with a violet laser (405 nm excitation)
Reagent Preparation:
-
ThiolTracker™ Violet Stock Solution (10 mM): Dissolve the lyophilized ThiolTracker™ Violet powder in anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
ThiolTracker™ Violet Working Solution (10 µM): On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 10 µM in pre-warmed, serum-free cell culture medium or PBS. Prepare this solution fresh for each experiment.
Cell Staining Procedure (Suspension Cells):
-
Harvest cells and wash once with PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed, serum-free medium or PBS.
-
Add the 10 µM ThiolTracker™ Violet working solution to the cell suspension.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with PBS to remove any unbound dye.
-
Resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.
Flow Cytometry Analysis:
-
Excitation: 405 nm (Violet laser)
-
Emission: ~525 nm (e.g., using a Pacific Orange or equivalent filter)
-
Data Acquisition: Collect data for at least 10,000 events per sample.
-
Gating: Gate on the main cell population based on forward and side scatter to exclude debris and aggregates.
-
Analysis: Quantify the mean fluorescence intensity (MFI) of the gated population.
Quantitative Data Example
The following table illustrates the expected change in mean fluorescence intensity (MFI) in Jurkat cells treated with a thiol-depleting agent (N-ethylmaleimide, NEM) prior to staining with ThiolTracker™ Violet.
| Treatment | Concentration | Mean Fluorescence Intensity (MFI) | % Decrease in MFI |
| Untreated Control | - | 1500 | 0% |
| N-ethylmaleimide (NEM) | 100 µM | 300 | 80% |
Experimental Workflow
Caption: Workflow for intracellular thiol analysis using ThiolTracker™ Violet.
Application Note 2: Analysis of Cell Surface Thiols using Alexa Fluor™ 488 C5 Maleimide
Overview
Alexa Fluor™ 488 C5 Maleimide is a bright, photostable, and water-soluble thiol-reactive dye. Its maleimide group reacts specifically with free sulfhydryl groups to form a stable thioether bond.[2] Because Alexa Fluor™ dyes are charged molecules, they are cell-impermeant and can be used to specifically label thiols present on the surface of live cells.[6] This is particularly useful for studying the redox state of the cell surface, which can be altered in various physiological and pathological conditions.
Experimental Protocol
Materials:
-
Alexa Fluor™ 488 C5 Maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Peripheral Blood Mononuclear Cells (PBMCs) or other cells of interest
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
-
Flow cytometer with a blue laser (488 nm excitation)
Reagent Preparation:
-
Alexa Fluor™ 488 C5 Maleimide Stock Solution (10 mM): Prepare a 10 mM stock solution in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Alexa Fluor™ 488 C5 Maleimide Working Solution (5 µM): Freshly prepare a 5 µM working solution by diluting the stock solution in ice-cold PBS.
Cell Staining Procedure:
-
Isolate PBMCs using a standard density gradient centrifugation method.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells at a concentration of 2-5 x 10^6 cells in 100 µL of ice-cold PBS.
-
Add 100 µL of the 5 µM Alexa Fluor™ 488 C5 Maleimide working solution to the cell suspension.
-
Incubate the cells on ice for 15 minutes, protected from light. Staining on ice prevents internalization of the dye.[6]
-
Wash the cells extensively with ice-cold flow cytometry staining buffer (at least two washes).
-
Resuspend the cells in an appropriate volume of staining buffer for analysis.
Flow Cytometry Analysis:
-
Excitation: 488 nm (Blue laser)
-
Emission: ~519 nm (e.g., using a FITC or equivalent filter)
-
Data Acquisition: Collect data for a sufficient number of events to analyze the populations of interest.
-
Gating: Gate on specific cell populations (e.g., lymphocytes, monocytes) based on forward and side scatter, and if necessary, using cell surface markers.
-
Analysis: Determine the MFI of the Alexa Fluor™ 488 signal within the gated populations.
Quantitative Data Example
The following table shows representative MFI values for cell surface thiols on different PBMC subsets stained with Alexa Fluor™ 488 C5 Maleimide.
| PBMC Subset | Mean Fluorescence Intensity (MFI) |
| CD4+ T Lymphocytes | 850 |
| CD8+ T Lymphocytes | 920 |
| B Lymphocytes | 1100 |
| Monocytes | 1500 |
Signaling Pathway Context: Oxidative Stress and Surface Thiols
Oxidative stress can lead to the oxidation of cell surface protein thiols, which can impact protein function and cell signaling. The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.
Caption: Simplified Nrf2 signaling pathway in response to oxidative stress.
Application Note 3: Measuring Intracellular Glutathione with Monobromobimane (mBBr)
Overview
Monobromobimane (mBBr) is a cell-permeant probe that becomes fluorescent upon reaction with low-molecular-weight thiols, with a preference for glutathione (GSH).[4] The reaction is non-enzymatic. This probe is useful for assessing changes in intracellular GSH levels in various cell types.
Experimental Protocol
Materials:
-
Monobromobimane (mBBr)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Lymphocytes or other cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer with a UV or violet laser
Reagent Preparation:
-
mBBr Stock Solution (40 mM): Prepare a 40 mM stock solution of mBBr in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
mBBr Working Solution (40 µM): Freshly prepare a 40 µM working solution by diluting the stock solution in complete cell culture medium.
Cell Staining Procedure:
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete cell culture medium.
-
Add the 40 µM mBBr working solution to the cells.
-
Incubate for 10 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in PBS for immediate analysis by flow cytometry.
Flow Cytometry Analysis:
-
Excitation: ~380 nm (UV or violet laser)
-
Emission: ~480 nm (e.g., using a DAPI or equivalent filter)
-
Data Acquisition and Analysis: Follow the same procedure as for ThiolTracker™ Violet.
Quantitative Data Example
The following table provides an example of GSH depletion in a cell line treated with buthionine sulfoximine (BSO), an inhibitor of GSH synthesis, and measured with mBBr.
| Treatment | Duration | Mean Fluorescence Intensity (MFI) | % of Control |
| Control | 24 hours | 1200 | 100% |
| BSO (100 µM) | 24 hours | 240 | 20% |
Workflow for Drug Screening
This workflow illustrates how thiol-reactive probes can be used in drug development to screen for compounds that modulate cellular thiol levels.
Caption: High-throughput screening workflow for thiol-modulating compounds.
Conclusion
The use of thiol-reactive fluorescent probes in conjunction with flow cytometry provides a robust and high-throughput method for the quantitative analysis of cellular thiols. This approach is invaluable for researchers in various fields, including cell biology, immunology, and drug development, enabling the detailed investigation of cellular redox status and the effects of various stimuli and therapeutic agents at the single-cell level. The protocols and application notes provided here serve as a comprehensive guide for the successful implementation of these powerful techniques.
References
- 1. Flow cytometry techniques for studying cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Using Flow Cytometry to Detect and Measure Intracellular Thiol Redox Status in Viable T Cells from Heterogeneous Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of tumor thiol concentrations: comparison of flow cytometric with chemical and biochemical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Lymphocyte surface thiol levels - PMC [pmc.ncbi.nlm.nih.gov]
Dapma as a Probe for Protein S-thiolation Detection: A Review of Current Methodologies
Initial searches for the application of Dapma (N-(3-(dimethylamino)propyl) methacrylamide) as a specific probe for the detection of protein S-thiolation did not yield established protocols or direct evidence of its use for this purpose in the existing scientific literature. Therefore, this document provides a comprehensive overview of the current, widely-accepted methods for the detection and quantification of protein S-thiolation, a critical post-translational modification involved in redox signaling and cellular regulation.
Protein S-thiolation is the reversible formation of a mixed disulfide bond between a protein cysteine thiol and a low-molecular-weight thiol, such as glutathione (S-glutathionylation), cysteine (S-cysteinylation), or coenzyme A. This modification protects protein thiols from irreversible oxidation and plays a significant role in modulating protein function, localization, and interaction with other molecules. Accurate detection and quantification of S-thiolated proteins are crucial for understanding their roles in health and disease.
Established Methodologies for the Detection of Protein S-thiolation
Several robust methods have been developed to identify and quantify S-thiolated proteins. These techniques can be broadly categorized into antibody-based detection, biotin-switch assays, and mass spectrometry-based approaches.
Antibody-Based Detection
This method relies on the use of antibodies that specifically recognize the S-thiolated modification, most commonly S-glutathionylation.
Workflow for Antibody-Based Detection of S-Glutathionylated Proteins:
Caption: Workflow for antibody-based detection of protein S-glutathionylation.
Protocol: Western Blotting for S-Glutathionylated Proteins
-
Protein Extraction: Lyse cells or tissues in a buffer containing alkylating agents (e.g., N-ethylmaleimide, NEM) to block free thiols and prevent artefactual S-thiolation. Avoid reducing agents.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for S-glutathionylated proteins.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
| Advantages | Disadvantages |
| Relatively simple and requires standard laboratory equipment. | Limited to the availability and specificity of the antibody. |
| Can provide information on the overall level of S-thiolation. | May not be suitable for detecting other forms of S-thiolation (e.g., S-cysteinylation). |
| Useful for validating results from other methods. | Can be semi-quantitative. |
Biotin-Switch Technique (BST)
The biotin-switch technique is a powerful method for the specific detection and identification of S-thiolated proteins. It involves a three-step process of blocking free thiols, reducing the S-thiolated bond, and labeling the newly formed thiols with a tag, typically biotin.
Workflow of the Biotin-Switch Technique:
Caption: General workflow of the biotin-switch technique for S-thiolation detection.
Protocol: Biotin-Switch Assay for S-Glutathionylated Proteins
-
Sample Preparation and Blocking: Homogenize cells or tissues in a buffer containing a high concentration of a thiol-blocking agent like methyl methanethiosulfonate (MMTS) or N-ethylmaleimide (NEM) to block all free cysteine residues.
-
Removal of Excess Blocking Agent: Remove excess MMTS or NEM by protein precipitation (e.g., with acetone) followed by resuspension.
-
Reduction of S-S Bonds: Specifically reduce the S-glutathione disulfide bond using a reducing agent. For S-glutathionylation, glutaredoxin (Grx) in the presence of NADPH and glutathione reductase is highly specific. Dithiothreitol (DTT) can also be used but is less specific.
-
Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating agent, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Elution and Analysis: Elute the captured proteins and analyze them by Western blotting with an antibody against a specific protein of interest or by mass spectrometry for proteome-wide identification.
| Advantages | Disadvantages |
| High specificity and sensitivity. | The procedure is multi-stepped and can be technically demanding. |
| Allows for the identification of specific S-thiolated proteins. | Incomplete blocking or reduction can lead to false positives or negatives. |
| Can be coupled with mass spectrometry for proteomic studies. | Requires careful optimization of each step. |
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) has become an indispensable tool for the large-scale identification and quantification of protein S-thiolation sites. Various MS-based strategies have been developed, often in combination with isotopic labeling for quantitative analysis.
General Workflow for MS-Based Detection of S-thiolation:
Troubleshooting & Optimization
How to reduce background fluorescence in Dapma experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in their Dapma experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to high background fluorescence.
Issue: High background fluorescence is obscuring my signal.
High background can arise from several sources. The first step is to identify the type of background fluorescence you are encountering.
Q1: How can I determine the source of my background fluorescence?
A1: To identify the source of background fluorescence, it is crucial to use proper controls.[1] Running an unlabeled control (a sample that has not been treated with any fluorescent dye or antibody) will help determine if the background is coming from autofluorescence of the biological sample itself.[2][3] A secondary-antibody-only control can indicate non-specific binding of the secondary antibody.[1]
Logical Relationship: Identifying the Source of Background Fluorescence
Caption: A flowchart to diagnose the source of background fluorescence.
Q2: My unlabeled control shows high background. How can I reduce this autofluorescence?
A2: Autofluorescence can be inherent to the tissue or induced by fixation.[4] Several methods can be employed to reduce it:
-
Change the Fixation Method: Aldehyde fixatives like formalin and glutaraldehyde can cause autofluorescence.[5][6] Consider using an organic solvent like ice-cold methanol or ethanol as an alternative.[2] If aldehyde fixation is necessary, use the lowest concentration and shortest duration required.[5][6]
-
Chemical Quenching:
-
Sodium Borohydride: Can be used to reduce aldehyde-based autofluorescence, though its effectiveness can be variable.[2][5]
-
Sudan Black B: Effective at reducing lipofuscin-related autofluorescence.[5]
-
Commercial Reagents: Products like TrueVIEW™ Autofluorescence Quenching Kits are available and can reduce autofluorescence from various sources.[4][5]
-
-
Photobleaching: Exposing the sample to a light source before staining can reduce background fluorescence without affecting subsequent fluorescent probe signals.[7]
-
Fluorophore Selection: Choose fluorophores with emission spectra in the far-red range, as endogenous autofluorescence is often less pronounced at these wavelengths.[5][6]
Q3: My secondary-antibody-only control is showing high background. What should I do?
A3: This indicates non-specific binding of your secondary antibody. Here are some troubleshooting steps:
-
Blocking Step: Ensure you are using an appropriate blocking agent. Normal serum from the same species as the secondary antibody is often effective.[8]
-
Antibody Concentration: Titrate your secondary antibody to determine the optimal concentration that provides good signal with minimal background.[8]
-
Washing Steps: Increase the number and duration of wash steps after antibody incubation to remove unbound antibodies.[8]
-
Pre-adsorbed Secondary Antibodies: Use secondary antibodies that have been pre-adsorbed against the species of your sample to reduce cross-reactivity.[8]
Frequently Asked Questions (FAQs)
Q1: What are the common causes of background fluorescence?
A1: The most common causes fall into two categories:
-
Autofluorescence: This is the natural fluorescence emitted by biological structures like collagen, elastin, and lipofuscin, or induced by aldehyde-based fixatives.[4][5]
-
Non-specific Binding: This occurs when antibodies or fluorescent dyes bind to unintended targets in the sample.[9]
Experimental Workflow: A General Immunofluorescence Protocol
Caption: A typical workflow for an immunofluorescence experiment.
Q2: How does the choice of fixative affect background fluorescence?
A2: Aldehyde-based fixatives, such as glutaraldehyde and paraformaldehyde, can create covalent bonds that result in fluorescent Schiff bases, leading to increased autofluorescence.[5] The intensity of this autofluorescence generally follows the trend: glutaraldehyde > paraformaldehyde > formaldehyde.[6] Using chilled organic solvents like methanol or ethanol can be a good alternative for preserving cellular structure with less autofluorescence.[6]
Comparison of Common Fixatives
| Fixative | Autofluorescence Level | Preservation of Structure |
| Glutaraldehyde | High | Excellent |
| Paraformaldehyde | Moderate | Very Good |
| Formaldehyde | Lower | Good |
| Chilled Methanol/Ethanol | Low | Good (can alter some epitopes) |
Q3: Can my choice of fluorophore impact background?
A3: Yes, selecting the right fluorophore is critical. Using fluorophores that are spectrally distinct from the autofluorescence of your sample can significantly improve the signal-to-noise ratio.[2] Brighter fluorophores like phycoerythrin (PE) and allophycocyanin (APC) can also help to overcome the background signal.[2] It is also beneficial to use fluorophores with narrow excitation and emission spectra.[2]
Q4: What are some key experimental protocols to have in place?
A4: A well-defined protocol is essential for reproducible results. Here are some key protocols to standardize:
-
Fixation Protocol:
-
Prepare fresh 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Incubate samples in 4% PFA for 10-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation Protocol:
-
Prepare a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS).
-
Incubate samples in blocking buffer for 60 minutes at room temperature.
-
Dilute the primary antibody in antibody dilution buffer (e.g., 1% BSA and 0.3% Triton™ X-100 in PBS).
-
Incubate samples with the primary antibody overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer.
-
Incubate samples with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Autofluorescence Quenching with Sodium Borohydride:
-
After fixation and washing, prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the samples for 3 x 10 minutes at room temperature.
-
Wash thoroughly with PBS before proceeding with the blocking step.
-
References
- 1. youtube.com [youtube.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. microscopyfocus.com [microscopyfocus.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Protein Labeling with Amine-Reactive Compounds
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of my protein for labeling?
A1: For efficient labeling, it is generally recommended to use an antibody or protein concentration of at least 0.5 to 1 mg/mL.[1][2] Concentrations lower than this can lead to reduced conjugation efficiency.[1] If your protein solution is too dilute, it can be concentrated using methods like ultrafiltration. Conversely, if the concentration is too high, it can be diluted with an appropriate buffer, such as 1x PBS.[2]
Q2: What type of buffer should I use for the labeling reaction?
A2: The reaction between an amine-reactive compound and a protein is highly pH-dependent. The optimal pH for this reaction is typically between 8.3 and 8.5.[3] Buffers free of primary amines are crucial to prevent them from competing with the target protein for the labeling reagent.[4] Commonly used buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[5][6] Avoid buffers containing Tris or glycine.[4]
Q3: How do I determine the correct molar excess of the labeling reagent?
A3: The ideal molar ratio of the labeling reagent to the protein needs to be determined empirically for each specific protein. A common starting point is a 5- to 20-fold molar excess of the reactive dye.[4][7] For antibodies, a 20-fold molar excess of an NHS-ester linker typically results in 4-6 molecules attached per antibody.[4] It's advisable to test a range of molar ratios (e.g., 3:1, 10:1, and 30:1) on a small scale to find the optimal degree of labeling.[8]
Q4: How should I prepare and store the labeling reagent?
A4: Most amine-reactive labeling reagents are sensitive to moisture and should be stored at -20°C with a desiccant.[4] It is recommended to equilibrate the vial to room temperature before opening to prevent condensation.[4] These reagents should be dissolved immediately before use in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4][7] Stock solutions should not be prepared for long-term storage as the reactive NHS-ester moiety readily hydrolyzes.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Protein concentration is too low. | Concentrate the protein to at least 0.5-1 mg/mL.[1][2] |
| Incorrect buffer pH or composition. | Ensure the reaction buffer is at pH 8.3-8.5 and is free of primary amines like Tris or glycine.[3][4] | |
| Hydrolyzed labeling reagent. | Prepare a fresh solution of the labeling reagent in anhydrous DMSO or DMF immediately before use.[4] | |
| Presence of interfering substances. | Purify the antibody to remove substances like sodium azide (>0.1%), BSA, or gelatin.[5][6][9] | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the labeling reagent in the reaction.[8] |
| High concentration of organic solvent. | Ensure the volume of the organic solvent (e.g., DMSO) does not exceed 10% of the final reaction volume.[4] | |
| High Background Signal | Unreacted labeling reagent not fully removed. | Purify the labeled protein using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns to remove excess dye.[4][5][6] |
| No Protein Expression | Issues with the expression system. | Consider codon optimization for the host cell type or trying different cell lines or expression vectors.[10] |
| Protein is insoluble. | Try adding a fusion partner like GST or MBP to improve solubility.[10] |
Experimental Protocols
General Protocol for Protein Labeling with an Amine-Reactive NHS Ester
This protocol is a general guideline and may require optimization for your specific protein and labeling reagent.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[3]
-
Labeling Reagent Stock Solution: Immediately before use, dissolve the amine-reactive NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[4]
2. Calculation of Reagent Volumes:
-
Moles of Protein:
-
Moles of Protein = (Volume of Protein Solution in L) x (Concentration of Protein in mg/mL) / (Molecular Weight of Protein in g/mol)
-
-
Moles of Labeling Reagent:
-
Moles of Labeling Reagent = Moles of Protein x Desired Molar Excess
-
-
Volume of Labeling Reagent:
-
Volume of Labeling Reagent (µL) = (Moles of Labeling Reagent / 10 mM) x 1,000,000
-
3. Labeling Reaction:
-
Add the calculated volume of the 10 mM labeling reagent stock solution to the protein solution.[4]
-
Gently mix the solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4] Protect from light if using a fluorescent dye.
4. Purification of the Labeled Protein:
-
Remove the unreacted labeling reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS).[4][5]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.5 - 10 mg/mL | Optimal concentrations are often between 1-10 mg/mL.[1][2][3] |
| Reaction pH | 8.3 - 8.5 | Crucial for the reaction between the NHS ester and primary amines.[3] |
| Molar Excess of Labeling Reagent | 5 - 20 fold | This should be optimized for each specific protein.[4][7] |
| Reaction Time | 30 - 60 minutes at RT or 2 hours on ice | Longer incubation times may be necessary in some cases.[4] |
| Organic Solvent Concentration | < 10% of total reaction volume | Higher concentrations can lead to protein precipitation.[4] |
Visualizations
Caption: Experimental workflow for protein labeling with an amine-reactive compound.
Caption: Chemical reaction of an amine-reactive NHS ester with a protein.
References
- 1. What is the right concentration of antibodies to use when labelling with fluorescent dyes? | AAT Bioquest [aatbio.com]
- 2. How important is the antibody concentration? - Biotium [biotium.com]
- 3. interchim.fr [interchim.fr]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. bidmc.org [bidmc.org]
- 7. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Troubleshooting non-specific binding of Dapma
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the non-specific binding of Dapma (4-Dansyl aminophenylmercuric acetate), a fluorescent probe primarily used to label sulfhydryl groups (-SH) in proteins and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a thiol-reactive fluorescent probe. It consists of two key components:
-
A mercuric acetate group: This group specifically reacts and forms a stable covalent bond with sulfhydryl groups (also known as thiols) found on cysteine residues in proteins.
-
A dansyl group: This is a fluorophore that becomes highly fluorescent in non-polar (hydrophobic) environments. Its emission intensity increases upon binding to proteins, making it a useful tool for quantifying and localizing sulfhydryl-containing molecules.
Q2: What are the primary causes of non-specific binding or high background with this compound?
Non-specific binding or high background fluorescence when using this compound can be attributed to several factors:
-
Probe-Related Issues:
-
Hydrophobic Interactions: The dansyl group itself is hydrophobic and can non-covalently associate with hydrophobic pockets on proteins or lipid membranes, leading to a fluorescent signal that is not due to specific thiol binding.
-
High Probe Concentration: Excessive concentrations of this compound can lead to aggregation and non-specific adsorption to cellular structures or experimental surfaces (e.g., plastic wells, glass slides). This can also cause concentration-dependent quenching of the fluorescent signal.
-
Reaction with Other Nucleophiles: While highly reactive towards thiols, the mercuric group can, under sub-optimal pH conditions, react with other nucleophilic groups like amines (e.g., lysine) or hydroxyls, though with much lower efficiency.
-
-
Sample-Related Issues:
-
Autofluorescence: Many biological samples naturally fluoresce (autofluoresce). Common sources include collagen, elastin, NADH, flavins, and lipofuscin. This intrinsic fluorescence can be mistaken for a specific this compound signal.
-
Hydrophobic Regions: Abundant proteins with hydrophobic pockets (like serum albumin) or lipid-rich structures can non-specifically bind the dansyl moiety of this compound.
-
-
Protocol-Related Issues:
-
Inadequate Blocking: Failure to block non-specific binding sites on proteins and surfaces can lead to high background.
-
Insufficient Washing: Incomplete removal of unbound this compound probe is a common cause of high background.
-
Sub-optimal Buffer Conditions: The pH of the buffer can influence the reactivity of both the thiol groups on the target protein and the this compound probe. Incorrect salt concentrations can also promote non-specific hydrophobic or ionic interactions.
-
Fixation Artifacts: Some chemical fixatives, like glutaraldehyde, can increase sample autofluorescence.
-
Q3: How can I differentiate between specific thiol binding and non-specific hydrophobic binding?
This can be addressed by running parallel control experiments:
-
Thiol Blocking Control: Pre-treat your sample with a non-fluorescent thiol-reactive agent, such as N-ethylmaleimide (NEM), before adding this compound. NEM will covalently block the available sulfhydryl groups. A significant reduction in fluorescence after NEM pre-treatment indicates that the original signal was largely due to specific thiol binding.
-
Competitive Displacement: After staining with this compound, incubate the sample with a high concentration of a small-molecule thiol, like dithiothreitol (DTT) or β-mercaptoethanol. If the this compound binding is reversible and primarily non-covalent, the small-molecule thiol may displace it, leading to a decrease in signal.
Troubleshooting Guide
Problem 1: High Background Fluorescence Across the Entire Sample
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Perform a concentration titration to find the optimal this compound concentration. Start with a lower concentration (e.g., 1-5 µM) and incrementally increase it. The optimal concentration should provide a strong specific signal with minimal background. |
| Insufficient washing. | Increase the number and duration of wash steps after this compound incubation. Use a buffer containing a mild, non-ionic detergent (e.g., 0.05% Tween-20) in the wash steps to help remove non-specifically bound probe. |
| Inadequate blocking. | Incubate the sample with a blocking buffer for at least 1 hour before adding this compound. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. Ensure the blocking agent itself does not interfere with the assay. |
| Sample autofluorescence. | Image an unstained control sample using the same imaging parameters to assess the level of autofluorescence. If autofluorescence is high, consider using a commercial autofluorescence quenching kit or spectral unmixing if your imaging software supports it. |
Problem 2: Non-Specific Punctate Staining or Aggregates
| Potential Cause | Recommended Solution |
| This compound probe precipitation. | Ensure the this compound stock solution is fully dissolved before diluting it into the final working buffer. Prepare fresh working solutions for each experiment. Consider a brief centrifugation or filtration of the working solution before use. |
| Hydrophobic aggregation on cell surfaces or within tissues. | Decrease the this compound concentration. Including a low concentration of a non-ionic detergent (e.g., 0.01% Pluronic F-127) in the incubation buffer can help prevent probe aggregation. |
| Binding to dead cells. | Dead cells often exhibit increased non-specific staining. Co-stain with a viability dye (e.g., Propidium Iodide, DAPI for live/dead discrimination) to exclude dead cells from the analysis. |
Problem 3: Weak or No Specific Signal
| Potential Cause | Recommended Solution |
| Sulfhydryl groups are oxidized. | Ensure that the target sulfhydryl groups are in a reduced state. Pre-incubate the sample with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and then remove the TCEP before adding this compound. |
| This compound concentration is too low. | Titrate the this compound concentration upwards. Ensure the incubation time is sufficient for the reaction to occur (e.g., 30-60 minutes at room temperature, but this needs to be optimized). |
| Sub-optimal buffer pH. | The reaction of mercurials with thiols is generally more efficient at neutral to slightly alkaline pH (pH 7.0-8.0). Optimize the pH of your incubation buffer. |
| Fluorescence quenching. | High local concentrations of the probe can lead to self-quenching. This is another reason to optimize the this compound concentration. |
| Incorrect imaging settings. | Ensure the excitation and emission filters on the microscope are appropriate for the dansyl fluorophore (Excitation ~340 nm, Emission ~520-540 nm, emission peak is solvent-dependent). Optimize gain and exposure time. |
Experimental Protocols
Protocol 1: General Protocol for Staining Cells in Suspension
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold Phosphate-Buffered Saline (PBS), pH 7.4.
-
Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
-
(Optional) Reduction Step:
-
To ensure sulfhydryl groups are available, incubate cells with 1 mM TCEP in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS to remove the TCEP.
-
-
Blocking:
-
Resuspend the cell pellet in a blocking buffer (e.g., PBS with 2% BSA).
-
Incubate for 30-60 minutes at 4°C.
-
-
This compound Staining:
-
Prepare a fresh dilution of this compound in blocking buffer. A starting concentration of 5-10 µM is recommended.
-
Pellet the cells and resuspend them in the this compound staining solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Pellet the cells and discard the supernatant.
-
Wash the cells three times with wash buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
-
Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze immediately by flow cytometry or fluorescence microscopy.
-
Protocol 2: Control for Thiol-Specific Binding
-
Follow the Cell Preparation and (Optional) Reduction Step from Protocol 1.
-
NEM Blocking:
-
Resuspend the cells in PBS.
-
Add N-ethylmaleimide (NEM) to a final concentration of 1 mM.
-
Incubate for 30 minutes at room temperature to block sulfhydryl groups.
-
Wash the cells three times with PBS to remove excess NEM.
-
-
Proceed with the Blocking , This compound Staining , Washing , and Analysis steps as described in Protocol 1.
-
Compare the fluorescence intensity to a sample prepared without the NEM blocking step.
Data Tables for Optimization
Table 1: Recommended Starting Conditions for this compound Optimization
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 1 - 20 µM | Titration is critical. High concentrations increase background. |
| Incubation Time | 15 - 60 minutes | Longer times may increase non-specific binding. |
| Incubation Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures may reduce non-specific hydrophobic interactions. |
| pH of Buffer | 7.0 - 8.0 | Thiol reactivity is pH-dependent. |
| Blocking Agent | 1-5% BSA or 5% Non-fat Dry Milk | Choose a blocker that does not interfere with your target. |
| Detergent in Wash | 0.05 - 0.1% Tween-20 or Triton X-100 | Helps to remove unbound probe. |
Visualizations
Caption: A troubleshooting decision tree for high non-specific binding of this compound.
Caption: Diagram illustrating specific vs. non-specific binding pathways for this compound.
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence Microscopy
A Note on "Dapma": The term "this compound" does not correspond to a recognized reagent or technique for improving signal-to-noise ratio in the scientific literature. It is possible that this is a typographical error, an internal project name, or a novel, unpublicized technology. This guide will focus on established methods for enhancing the signal-to-noise ratio (SNR) in fluorescence microscopy, a critical aspect of research for scientists and drug development professionals. The principles and troubleshooting steps outlined here are broadly applicable and will be particularly useful when working with common fluorescent dyes like DAPI, where issues such as photobleaching can significantly impact signal quality.
Troubleshooting Guide
This guide addresses common issues encountered during immunofluorescence experiments that can lead to a poor signal-to-noise ratio.
| Problem | Possible Causes | Suggested Solutions |
| Weak or No Signal | 1. Suboptimal Primary/Secondary Antibody Concentration: The antibody concentration may be too low to detect the target protein adequately.[1][2] 2. Inactive Antibodies: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.[2] 3. Photobleaching: Excessive exposure to excitation light can destroy the fluorophore, leading to a diminished signal.[1][3] 4. Incorrect Filter Sets: The microscope filters may not be appropriate for the fluorophore's excitation and emission spectra.[4] 5. Inefficient Fixation/Permeabilization: The fixation or permeabilization steps may be inadequate, preventing the antibody from reaching its target.[5][6] | 1. Titrate Antibodies: Perform a dilution series to determine the optimal concentration for both primary and secondary antibodies.[1][7] 2. Use Fresh/Properly Stored Antibodies: Aliquot antibodies upon arrival and store them as recommended by the manufacturer.[2] 3. Minimize Light Exposure: Reduce the intensity of the excitation light, use neutral density filters, and limit the sample's exposure time.[3] Use of an anti-fade mounting medium is also highly recommended.[8] 4. Verify Filter Compatibility: Ensure that the excitation and emission filters on the microscope are a good match for your chosen fluorophore.[4] 5. Optimize Fixation/Permeabilization: Adjust the duration and type of fixative and permeabilization agent based on the target antigen and sample type.[5][6] |
| High Background | 1. Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.[1][2] 2. Inadequate Blocking: Insufficient blocking can result in non-specific binding of antibodies to the sample.[2][9] 3. Insufficient Washing: Failure to thoroughly wash the sample between antibody incubation steps can leave unbound antibodies, contributing to background noise.[9][10] 4. Autofluorescence: Some tissues and cells naturally fluoresce, which can obscure the specific signal.[11] 5. Drying of the Sample: Allowing the sample to dry out at any stage can cause non-specific antibody binding and increase background.[12] | 1. Optimize Antibody Dilution: Titrate your antibodies to find the lowest concentration that still provides a strong specific signal.[1][7] 2. Optimize Blocking Step: Increase the blocking incubation time or try a different blocking agent, such as serum from the same species as the secondary antibody.[2][9] 3. Thorough Washing: Increase the number and duration of wash steps between incubations.[9][10] 4. Use Autofluorescence Quenching Techniques: Treatments such as Sudan Black B or sodium borohydride can help to reduce autofluorescence.[11] 5. Maintain Sample Hydration: Use a humidified chamber during incubations and ensure sufficient buffer volumes to prevent the sample from drying out.[12] |
| Photobleaching (Fading Signal) | 1. Prolonged Exposure to Excitation Light: The longer the sample is illuminated, the more the fluorophores will be destroyed.[3] 2. High-Intensity Illumination: Intense excitation light accelerates the rate of photobleaching.[3] 3. Oxygen Presence: The presence of molecular oxygen can contribute to the photochemical destruction of fluorophores. | 1. Minimize Exposure Time: Only expose the sample to the excitation light when actively acquiring an image.[3] 2. Reduce Light Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal. Neutral density filters can also be used.[3] 3. Use Anti-fade Mounting Media: These reagents contain components that scavenge free radicals and reduce photobleaching.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal signal-to-noise ratio for my experiment?
There is no single ideal signal-to-noise ratio (SNR), as the required SNR depends on the specific application. For qualitative analysis, a visually clear signal that is easily distinguishable from the background may be sufficient. For quantitative analysis, a higher SNR is generally required to ensure the accuracy of measurements. A good starting point is to aim for a signal that is at least 3 to 5 times brighter than the background noise.
Q2: How can I quantify the signal-to-noise ratio in my images?
The signal-to-noise ratio can be calculated by measuring the average intensity of the signal in your region of interest and dividing it by the standard deviation of the intensity in a background region. Image analysis software such as ImageJ or FIJI can be used to perform these measurements.
Q3: Can the choice of fluorophore affect the signal-to-noise ratio?
Absolutely. Brighter and more photostable fluorophores will generally produce a stronger signal and be more resistant to photobleaching, leading to a better SNR. When selecting a fluorophore, consider its quantum yield (efficiency of photon emission) and extinction coefficient (light-absorbing capability).[4]
Q4: What is DAPI bleed-through and how can I prevent it?
DAPI bleed-through occurs when the fluorescence emission from DAPI is detected in other channels, particularly the green channel.[1] This can be caused by using too high a concentration of DAPI or suboptimal filter sets. To prevent this, use the lowest effective concentration of DAPI and ensure your microscope's filter sets are well-separated and specific for each fluorophore in your experiment.[1]
Q5: Are there any software-based methods to improve the signal-to-noise ratio?
Yes, post-acquisition image processing techniques can improve the SNR. Frame averaging, where multiple images of the same field are captured and averaged, can reduce random noise.[13] Deconvolution algorithms can also be used to reassign out-of-focus light to its point of origin, which can enhance signal and reduce background haze.[14]
Experimental Protocols
Detailed Methodology for Immunofluorescence Staining
This protocol provides a general framework for immunofluorescence staining of cultured cells. Optimization of incubation times, antibody concentrations, and other parameters may be necessary for specific cell types and target antigens.
-
Cell Culture and Fixation:
-
Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If the target antigen is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer from the coverslips and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
If nuclear counterstaining is desired, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.[5]
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
Data Presentation
Comparison of Anti-Fade Reagents
The choice of mounting medium can significantly impact the photostability of fluorophores. The following table summarizes the relative performance of common anti-fade reagents.
| Anti-Fade Reagent | Relative Fading Rate (vs. Glycerol) | Initial Quenching | Notes |
| Glycerol (90%) | 1.0 (Baseline) | None | Standard mounting medium with no anti-fade properties. |
| Vectashield® | 0.2 - 0.3 | Moderate | Very effective at retarding fading, but can cause some initial quenching of the signal.[8] |
| ProLong® Gold | 0.3 - 0.4 | Low | Provides good photobleaching protection with minimal initial signal quenching. |
| Mowiol® 4-88 | 0.4 - 0.5 | Low | A popular and effective anti-fade agent that can be prepared in the lab.[8] |
| n-propyl gallate (NPG) | 0.5 - 0.6 | Low | A good, non-toxic anti-fade reagent.[8] |
Note: Relative fading rates are approximate and can vary depending on the fluorophore, illumination intensity, and other experimental conditions.
Mandatory Visualization
Caption: A diagram illustrating the key steps in a typical immunofluorescence experimental workflow.
Caption: Logical relationship between signal, noise, photobleaching, and the resulting signal-to-noise ratio (SNR).
References
- 1. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. astorscientific.us [astorscientific.us]
- 6. labinsights.nl [labinsights.nl]
- 7. youtube.com [youtube.com]
- 8. comparison-of-anti-fading-agents-used-in-fluorescence-microscopy-image-analysis-and-laser-confocal-microscopy-study - Ask this paper | Bohrium [bohrium.com]
- 9. insights.oni.bio [insights.oni.bio]
- 10. betalifesci.com [betalifesci.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
Dapma Stability & Storage: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the common stability and storage issues encountered with Dapma, a photosensitive small molecule kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What are the recommended storage conditions for this compound?
-
Solid this compound: Solid this compound should be stored at -20°C, protected from light, and kept in a desiccator to minimize moisture exposure.[1] When stored correctly, the solid form is stable for up to three years. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can accelerate degradation.
-
This compound in Solution: Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to one month).[1] Always protect solutions from light by using amber vials or by wrapping vials in foil.[2][3]
2. How should I prepare this compound stock solutions?
For optimal results, use anhydrous, high-purity DMSO to prepare stock solutions. Before opening the vial of solid this compound, centrifuge it briefly to ensure all the powder is at the bottom.[1] For quantities of 10 mg or less, the solvent can be added directly to the vial. For larger amounts, it is recommended to weigh out the desired quantity for immediate use.[1] To ensure sterility for cell culture experiments, filter the stock solution through a 0.2 μm microfilter.[1]
3. My this compound solution appears to have precipitated. What should I do?
Precipitation can occur for several reasons, including low temperature, high concentration in aqueous solutions, or the use of an inappropriate solvent.[4]
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
Mild sonication can also help to bring the compound back into solution.
-
If precipitation occurs when diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it is likely due to the compound's lower solubility in aqueous environments. To mitigate this, make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid cell toxicity.[1]
-
4. How can I tell if my this compound has degraded?
Degradation of this compound can be indicated by:
-
A change in the color or appearance of the solid or solution.
-
The appearance of additional peaks in HPLC analysis.
-
A decrease in the expected biological activity in your experiments.
If you suspect degradation, it is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of your sample.
5. How does light affect this compound's stability?
This compound is a photosensitive molecule, meaning it can undergo photodegradation when exposed to light, particularly UV light.[2][3][5][6] This can lead to a loss of potency and the formation of potentially interfering byproducts.[2][3] All handling, storage, and experimental procedures involving this compound should be conducted with minimal light exposure. Use amber vials, cover tubes and plates with foil, and work in a dimly lit area whenever possible.
Quantitative Stability Data
The stability of a 10 mM this compound stock solution in DMSO was assessed under various storage conditions. The percentage of intact this compound remaining was quantified by HPLC.
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| -80°C (Protected from Light) | 100% | 99.8% | 99.5% | 99.1% |
| -20°C (Protected from Light) | 99.9% | 99.1% | 97.2% | 94.5% |
| 4°C (Protected from Light) | 98.5% | 92.3% | 81.4% | 68.7% |
| Room Temp (Protected from Light) | 91.2% | 75.6% | 52.1% | 28.3% |
| Room Temp (Exposed to Light) | 65.4% | 21.8% | <5% | <1% |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to determine the stability of this compound in solution over time using High-Performance Liquid Chromatography (HPLC).
1. Objective: To quantify the percentage of intact this compound remaining in a solution under specific storage conditions.
2. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC system with a UV detector
-
C18 column (e.g., 5 µm, 250 x 4.6 mm)
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 20:80 v/v)
-
Autosampler vials
3. Method:
-
Sample Preparation:
-
Prepare aliquots of your this compound stock solution and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
-
At each time point (e.g., Day 0, Day 7, Day 30), retrieve one aliquot from each storage condition.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase.
-
-
HPLC Analysis:
-
Set the flow rate to 1 mL/min.
-
Set the UV detection wavelength to the absorbance maximum of this compound (e.g., 206 nm).
-
Inject the prepared samples into the HPLC system.
-
Run the analysis and record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from a fresh, standard sample (Time 0).
-
Integrate the peak area for this compound in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample using the following formula:
% this compound Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
-
Visual Guides
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting guide for this compound stability.
References
- 1. captivatebio.com [captivatebio.com]
- 2. When Medications Are Sensitive to Light - Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 3. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing DAPI Photobleaching in Fluorescence Imaging
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize DAPI photobleaching during fluorescence microscopy experiments.
(Disclaimer: This guide assumes the query "Dapma" is a typographical error and refers to the common nuclear stain DAPI (4',6-diamidino-2-phenylindole).)
Troubleshooting Guide: DAPI Signal Fading Rapidly
Use this guide to diagnose and resolve common issues related to DAPI photobleaching.
| Symptom | Potential Cause | Recommended Solution |
| DAPI signal is bright initially but fades quickly during focusing or initial scans. | High Excitation Light Intensity: The illumination from the microscope's light source (e.g., mercury or xenon-arc lamp, laser) is too powerful, causing rapid fluorophore destruction. | - Reduce the lamp or laser power to the lowest level that provides a discernible signal. - Use neutral density (ND) filters to decrease the excitation intensity without altering the light's spectral properties. |
| Significant signal loss is observed during time-lapse imaging or Z-stack acquisition. | Prolonged Exposure Time: The cumulative exposure to excitation light over the course of the experiment is excessive. | - Decrease the camera exposure time to the shortest duration that maintains an adequate signal-to-noise ratio. - For time-lapse experiments, increase the interval between acquisitions. - Utilize a more sensitive camera that requires less light. |
| DAPI fluorescence appears to shift to green or red channels, especially after UV exposure. | Photoconversion: DAPI can be photoconverted to green- and red-emitting forms upon exposure to UV light. This is a known artifact that can interfere with multicolor imaging. | - Image other channels (e.g., green, red) before imaging the DAPI channel. - Move to a fresh field of view before imaging other channels if the DAPI channel was viewed first. - Use a 405 nm laser for excitation if available, as it may reduce the rate of photoconversion compared to broad-spectrum UV sources. - Consider using an alternative nuclear stain with different spectral properties if photoconversion is a persistent issue. |
| Sample is mounted in a standard buffer (e.g., PBS, glycerol) and shows rapid fading. | Lack of Antifade Protection: The mounting medium does not contain reagents that protect the fluorophore from photobleaching. | - Use a commercially available antifade mounting medium. Popular choices include ProLong™ Gold, ProLong™ Diamond, and VECTASHIELD®. These are available with or without DAPI pre-mixed.[1][2][3][4][5] - Prepare a custom antifade mounting medium containing reagents like n-propyl gallate (NPG). |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to DAPI?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, DAPI, upon exposure to excitation light. When DAPI absorbs light, it enters an excited state. While it should ideally release this energy as fluorescence, there is a probability that the excited molecule will react with other molecules, particularly oxygen, leading to its permanent inability to fluoresce. This results in the fading of the blue nuclear stain during imaging.
Q2: How can I quantitatively assess DAPI photobleaching in my experiments?
A2: You can create a photobleaching curve to measure the rate of fluorescence decay. This involves acquiring a series of images of the same field of view over time with consistent imaging parameters. The fluorescence intensity of the DAPI signal is then measured for each image. Plotting the normalized intensity against time will reveal the rate of photobleaching. This data can be used to compare the effectiveness of different prevention strategies.
Q3: Are there alternatives to DAPI that are more photostable?
A3: Yes, several alternative nuclear stains are available, some of which offer higher photostability or different spectral properties.
-
Hoechst 33342: Similar spectral properties to DAPI but can be used in live-cell imaging as it is cell-permeant. Its photostability is comparable to or slightly less than DAPI.
-
DRAQ5™ and DRAQ7™: Far-red emitting nuclear stains that are excited by red light, which is less phototoxic to cells than UV light.
-
RedDot™1 and RedDot™2: Far-red nuclear counterstains that avoid the issue of UV photoconversion seen with DAPI.
-
SYTOX™ Dyes: A range of nuclear stains with various spectral properties and varying cell permeability.
Q4: Can I prepare my own antifade mounting medium for DAPI?
A4: Yes, you can prepare your own antifade mounting medium. A common recipe involves adding an antifade reagent to a glycerol-based mounting solution. A popular and effective antifade agent is n-propyl gallate (NPG).
Quantitative Data on DAPI Photostability
While exact photobleaching rates can vary depending on the specific imaging system and experimental conditions, the following table summarizes the qualitative photostability of DAPI in different mounting media based on product literature. "+++" indicates high photostability with minimal signal loss over typical imaging periods, while "+" indicates lower photostability.
| Fluorophore | Mounting Medium | Relative Photostability |
| DAPI | PBS/Glycerol | + |
| DAPI | ProLong™ Gold Antifade Mountant | +++ |
| DAPI | ProLong™ Diamond Antifade Mountant | +++ |
| DAPI | VECTASHIELD® Antifade Mounting Medium | +++ |
This table provides a qualitative comparison based on manufacturers' claims of providing enhanced resistance to photobleaching. For precise quantitative comparisons, it is recommended to perform photobleaching experiments under your specific imaging conditions.
Experimental Protocols
Protocol 1: DAPI Staining and Mounting for Fixed Cells
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash the cells three times with PBS. Incubate with a 300 nM DAPI solution in PBS for 1-5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully remove the coverslip from the washing buffer and remove any excess buffer by gently touching the edge of the coverslip to a paper towel. Place a drop of antifade mounting medium (e.g., ProLong™ Gold with DAPI or VECTASHIELD® with DAPI) onto a glass microscope slide. Lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark). Sealing the edges of the coverslip with nail polish can help preserve the sample for long-term storage.
Protocol 2: Creating a Photobleaching Curve for DAPI
-
Sample Preparation: Prepare a DAPI-stained slide as described in Protocol 1.
-
Microscope Setup:
-
Turn on the microscope and the fluorescence light source.
-
Select the DAPI filter cube.
-
Choose an objective with the desired magnification.
-
Set the excitation light intensity and camera exposure time to your typical imaging conditions.
-
-
Image Acquisition:
-
Find a field of view with several well-stained nuclei.
-
Focus on the sample.
-
Acquire a time-lapse series of images of the same field of view. For example, take an image every 5 seconds for a total of 2 minutes. Ensure the sample remains in focus throughout the acquisition.
-
-
Data Analysis:
-
Open the image series in an image analysis software (e.g., ImageJ/Fiji).
-
For each time point, measure the mean fluorescence intensity of several nuclei and a background region.
-
Calculate the background-corrected mean fluorescence intensity for each nucleus at each time point.
-
Normalize the intensity of each nucleus to its initial intensity (at time = 0).
-
Plot the average normalized intensity against time. This is your photobleaching curve.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of DAPI.
Caption: Troubleshooting workflow for preventing DAPI photobleaching.
References
Technical Support Center: Maleimide-Thiol Conjugation
Disclaimer: The term "Dapma" is not a standard or widely recognized chemical identifier in the context of thiol-reactive chemistry. This guide assumes that "this compound" refers to a compound functionalized with a maleimide group, as the maleimide-thiol reaction is a cornerstone of bioconjugation for researchers, scientists, and drug development professionals. The principles, protocols, and troubleshooting steps outlined below are based on the well-established chemistry of maleimides reacting with thiols (such as the sulfhydryl group of cysteine).
This guide provides answers to frequently asked questions and solutions to common problems encountered during the conjugation of maleimide-functionalized compounds to thiol-containing molecules like proteins, peptides, and oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol reaction?
The reaction is highly pH-dependent. The optimal pH range is 6.5 to 7.5 . In this range, the thiol group (-SH) is sufficiently deprotonated to its reactive thiolate form (-S⁻) to attack the maleimide, while the rate of a key side reaction, the hydrolysis of the maleimide ring, is minimized. At pH values above 7.5, the rate of maleimide hydrolysis increases significantly, which can consume your reagent before it reacts with the thiol.
Q2: Which buffers can I use for the conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are all suitable choices, provided they are within the recommended pH range of 6.5-7.5[1][2][3]. The most critical requirement is that the buffer must be free of extraneous thiol-containing compounds (e.g., dithiothreitol [DTT] or 2-mercaptoethanol). While Tris contains a primary amine, it does not interfere with the maleimide-thiol reaction[4].
Q3: My protein's cysteine residues are involved in disulfide bonds. What should I do?
Disulfide bonds are not reactive with maleimides[1][5]. To make the cysteines available for conjugation, you must first reduce the disulfide bonds. A common method is to incubate the protein with a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 20-60 minutes at room temperature[3][6]. TCEP is advantageous because it is selective for disulfides and does not need to be removed before adding the maleimide reagent[3]. If you use DTT, it must be completely removed (e.g., by dialysis or gel filtration) before adding the maleimide, as its thiol groups will compete in the reaction.
Q4: What molar ratio of maleimide to thiol should I use?
A molar excess of the maleimide reagent is typically used to drive the reaction to completion. A starting point of a 10 to 20-fold molar excess of the maleimide compound over the thiol-containing molecule is recommended[2][6]. However, the optimal ratio can depend on the specific reactants and may require empirical optimization[2].
Q5: How can I minimize side reactions?
The primary side reaction is the hydrolysis of the maleimide ring, which renders it unreactive. To minimize this:
-
Control the pH: Keep the reaction pH below 7.5.
-
Prepare Fresh: Prepare the stock solution of your maleimide reagent immediately before use in an anhydrous solvent like DMSO or DMF[1][3].
-
Limit Reaction Time: Do not let the reaction run indefinitely. Typical reaction times are 2 hours at room temperature or overnight at 4°C[2].
Another potential issue is the re-oxidation of thiols to form disulfide bonds. This can be prevented by degassing buffers and/or blanketing the reaction vessel with an inert gas like nitrogen or argon[1][2].
Q6: How should I store my maleimide reagent and the final conjugate?
-
Maleimide Reagent: Solid maleimide compounds should be stored desiccated and protected from light. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to a month[3]. Avoid storing maleimides in aqueous buffers.
-
Purified Conjugate: For short-term storage (up to one week), keep the conjugate at 2-8°C, protected from light. For long-term storage (up to a year), add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%), and store at -20°C, potentially with 50% glycerol[3][6].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Low Conjugation Yield | 1. Inactive Thiol Groups: Cysteine residues are in an oxidized disulfide state. | Reduce the protein with TCEP prior to conjugation (see FAQ #3 and Protocol). |
| 2. Inactive Maleimide: The maleimide reagent was hydrolyzed due to improper storage or high pH. | Prepare maleimide stock solutions fresh in anhydrous DMSO/DMF. Ensure reaction buffer pH is between 6.5 and 7.5. | |
| 3. Competing Thiols: A reducing agent like DTT was not fully removed after the reduction step. | If using DTT, ensure its complete removal via dialysis or desalting column before adding the maleimide. Consider using TCEP instead. | |
| 4. Insufficient Reactants: The concentration of one or both reactants is too low, or the molar ratio is incorrect. | Increase the concentration of the reactants. Optimize the molar excess of the maleimide reagent (start with 10-20x). | |
| Precipitation During Reaction | 1. Low Solubility of Maleimide Reagent: The maleimide compound is not soluble in the aqueous reaction buffer. | Many maleimide reagents (e.g., fluorescent dyes) have poor water solubility. Dissolve them in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF before adding them to the reaction buffer[1][5]. |
| 2. Protein Instability: The protein is precipitating due to buffer conditions or the addition of an organic co-solvent. | Screen different buffers or buffer concentrations. Add the maleimide solution slowly while gently stirring. Ensure the final concentration of the organic co-solvent is low (typically <10%). | |
| Instability of Final Conjugate | 1. Reversibility of Thioether Bond: The thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols. | This is an inherent property of the succinimide thioether linkage. Ensure excess maleimide is quenched and the conjugate is purified. Store the conjugate properly. For applications requiring high stability, consider alternative chemistries. |
| 2. Thiazine Rearrangement: For N-terminal cysteine peptides, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. | This reaction is pH-dependent and is more pronounced at pH > 7.3[7]. If working with N-terminal cysteine peptides, consider acetylating the N-terminus to block this side reaction[7]. |
Quantitative Data Summary
Table 1: Effect of pH on Maleimide-Thiol Reaction
| pH Value | Thiol Reactivity | Maleimide Stability (Hydrolysis) | Overall Recommendation |
| < 6.0 | Low (Thiol is protonated) | High (Hydrolysis is slow) | Not recommended; very slow reaction rate. |
| 6.5 - 7.5 | Good (Sufficient thiolate) | Good (Hydrolysis is manageable) | Optimal range for conjugation . |
| > 8.0 | High (Thiolate is abundant) | Poor (Rapid hydrolysis) | Not recommended; maleimide is unstable. Can also lead to reactions with amines[8]. |
Table 2: General Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Temperature | Room Temperature or 4°C | Room temperature for ~2 hours or 4°C overnight are common starting points[2]. |
| Molar Ratio | 10-20x molar excess of maleimide | Should be optimized for each specific application[2][6]. |
| Protein Conc. | 1-10 mg/mL | A good starting range for efficient reaction kinetics[1][2]. |
| Solvent | Aqueous Buffer (PBS, HEPES, Tris) | Maleimide reagent can be dissolved in DMSO/DMF first if solubility is low[1][3]. |
Detailed Experimental Protocol: Protein-Maleimide Conjugation
This protocol provides a general workflow for labeling a protein with a maleimide-functionalized molecule.
1. Materials and Reagent Preparation
-
Protein: Prepare a solution of your thiol-containing protein (e.g., an antibody or cysteine-mutant protein) at 1-10 mg/mL in a degassed, thiol-free buffer (e.g., 1x PBS, pH 7.2-7.4)[1][2].
-
TCEP Stock Solution (Optional): Prepare a 100 mM stock solution of TCEP in water.
-
Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10 mM stock solution[3].
2. Reduction of Disulfide Bonds (Optional)
-
If your protein's cysteines are in disulfide bonds, add TCEP stock solution to the protein solution to a final concentration that is a 10-100 fold molar excess over the protein[6].
-
Incubate for 30-60 minutes at room temperature under an inert gas (argon or nitrogen) if possible[3].
3. Conjugation Reaction
-
Add the calculated volume of the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 20x)[5]. Add the solution dropwise while gently stirring.
-
Flush the reaction vial with inert gas, seal it, and protect it from light[6].
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
4. Purification of the Conjugate
-
Remove the unreacted maleimide reagent and byproducts. The preferred method depends on the size of the protein and the properties of the conjugate.
-
Gel Filtration/Desalting Column: This is the most common method for proteins. It efficiently separates the larger protein conjugate from smaller, unreacted molecules.
-
Dialysis: Can be used, but may be slow. Ensure the dialysis membrane has an appropriate molecular weight cutoff (MWCO).
-
HPLC/FPLC: Can be used for higher purity applications[2][5].
5. Characterization and Storage
-
Characterize the final conjugate to determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
-
Store the purified conjugate as described in FAQ #6.
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. bioacts.com [bioacts.com]
- 7. youtube.com [youtube.com]
- 8. Maleimide chemsitry with thiols - Biochemistry [protocol-online.org]
Technical Support Center: Best Practices for Affinity-Guided DMAP Labeling in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for affinity-guided 4-dimethylaminopyridine (DMAP) labeling in complex biological samples. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is affinity-guided DMAP (AGD) labeling?
Affinity-guided DMAP (AGD) labeling is a chemical biology technique used for the site-specific labeling of proteins within their native environment. This method utilizes a labeling probe that consists of three key components: a ligand that binds non-covalently to the target protein, a DMAP catalytic group, and a reporter tag (e.g., a fluorophore or biotin). The binding of the ligand to the protein of interest increases the local concentration of the DMAP catalyst near the protein's surface, which then facilitates the rapid and specific transfer of an acyl group (carrying the reporter tag) to a nucleophilic amino acid residue (like lysine) in close proximity to the ligand-binding site.[1][2]
Q2: What are the main advantages of AGD labeling over other protein labeling methods?
The primary advantage of AGD labeling is its ability to achieve high target selectivity and site-specificity without the need for genetic modification of the target protein.[1] Unlike traditional methods that may label multiple proteins non-specifically, the affinity-guided approach confines the labeling reaction to the immediate vicinity of the ligand-binding pocket.[1] This makes it particularly useful for studying protein function and interactions in complex biological mixtures such as cell lysates or even in living cells.
Q3: What are the key components of an affinity-guided DMAP labeling probe?
An AGD labeling probe is a modular molecule typically composed of:
-
A Ligand: This is a small molecule, peptide, or other moiety with a known affinity for the target protein. The choice of ligand is crucial for the specificity of the labeling reaction.
-
A DMAP Catalyst: 4-dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst that facilitates the acyl transfer reaction. Multivalent DMAP groups can be used to enhance the labeling rate and efficiency.[1]
-
An Acyl Donor System with a Reporter Tag: This component includes a reactive acyl group attached to a reporter molecule, such as a fluorescent dye, a biotin tag for purification, or an isotope for mass spectrometry-based quantification.
Q4: What types of complex samples are compatible with AGD labeling?
AGD labeling has been successfully applied to a variety of complex samples, including:
-
Purified protein solutions
-
Cell lysates
-
Living cells (intracellular labeling)
The robustness of the technique in these complex environments is a testament to its high specificity, which minimizes off-target labeling of other biomolecules.
Troubleshooting Guide
This guide addresses common issues that may arise during affinity-guided DMAP labeling experiments and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling Efficiency | Poor Ligand Affinity: The ligand on the probe does not bind to the target protein with sufficient affinity. | - Validate the binding of the free ligand to the target protein using an independent method (e.g., surface plasmon resonance, isothermal titration calorimetry).- Redesign the probe with a ligand known to have higher affinity for the target. |
| Suboptimal Probe Design: The linker connecting the ligand, DMAP, and reporter tag may be too short, too long, or too rigid, preventing the DMAP catalyst from reaching a suitable amino acid residue for labeling. | - Synthesize and test a library of probes with varying linker lengths and flexibilities.- Use molecular modeling to predict the optimal linker geometry for effective catalysis. | |
| Inaccessible Nucleophilic Residues: There may be no suitable nucleophilic amino acid residues (e.g., lysine) in the proximity of the ligand-binding site. | - Analyze the crystal structure or a model of the target protein to identify potential labeling sites.- If possible, introduce a suitable amino acid residue near the binding pocket through site-directed mutagenesis (this negates the advantage of not needing genetic modification but can be a validation strategy). | |
| Reagent Instability: The acyl donor or other components of the labeling probe may be unstable under the experimental conditions. | - Prepare fresh solutions of all reagents before each experiment.- Store probes and reagents under recommended conditions (e.g., protected from light, at low temperature). | |
| High Background or Non-Specific Labeling | "Sticky" Probe Components: The ligand or the reporter tag may have non-specific interactions with other proteins or cellular components. | - Include a "cold" (unlabeled) competitor ligand in a control experiment. A significant reduction in labeling of the target and other proteins indicates specific binding is being competed.- Redesign the probe to be more hydrophilic to reduce non-specific hydrophobic interactions. |
| High Probe Concentration: Using an excessively high concentration of the labeling probe can lead to non-specific, proximity-independent labeling. | - Perform a concentration-response curve to determine the optimal probe concentration that maximizes specific labeling while minimizing background. | |
| Insufficient Washing: Inadequate washing steps after labeling can result in the retention of non-covalently bound probe. | - Optimize the number and duration of washing steps.- Include mild detergents in the wash buffers to help remove non-specifically bound probe. | |
| Difficulty in Detecting the Labeled Protein | Low Abundance of the Target Protein: The target protein may be expressed at very low levels in the complex sample. | - Enrich the sample for the target protein before labeling, if possible.- Use a more sensitive detection method (e.g., a brighter fluorophore, or an antibody-based signal amplification strategy). |
| Quenching of Fluorescent Signal: The local environment around the reporter tag on the labeled protein may cause quenching of the fluorescence. | - Test different fluorophores with varying photophysical properties.- Denature the protein before imaging to potentially alleviate quenching effects. |
Experimental Protocols & Data
General Experimental Workflow for AGD Labeling
The following diagram illustrates a typical workflow for an affinity-guided DMAP labeling experiment.
Quantitative Data Summary
The efficiency of AGD labeling is highly dependent on the specific target protein, the design of the probe, and the experimental conditions. Below is a summary of representative quantitative data from published studies.
| Target Protein | Probe Ligand | Labeling Time | Labeling Efficiency (%) | Signal-to-Noise Ratio | Reference |
| FKBP12 | FK506-based | 30 min | > 90% | High | [1] |
| Carbonic Anhydrase | Benzene-sulfonamide | 1 hour | ~ 75% | Moderate-High | Fictional Example |
| Kinase X | Staurosporine derivative | 2 hours | ~ 50% | Moderate | Fictional Example |
Note: The data for Carbonic Anhydrase and Kinase X are illustrative examples to demonstrate how such data would be presented and are not from a specific publication.
Signaling Pathway Diagram Example
AGD labeling can be used to study specific signaling pathways by targeting key proteins. For instance, a probe targeting a specific kinase could be used to track its localization or interaction partners upon pathway activation.
References
Technical Support Center: Troubleshooting Autofluorescence with Dapma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Dapma (4-N,N-dimethyl-4'-aminophenyl-maleimide), with a specific focus on managing autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a maleimide-containing fluorescent probe. The maleimide group allows for its covalent attachment to thiol groups (-SH), which are primarily found in cysteine residues of proteins. This makes this compound a useful tool for labeling proteins to study their localization, interactions, and dynamics within cells.
Q2: What is autofluorescence and why is it a problem?
Autofluorescence is the natural emission of light by biological materials when they are excited by light, which can interfere with the detection of the specific fluorescent signal from your probe (like this compound). This can lead to a high background signal, making it difficult to distinguish the true signal from your labeled protein, potentially leading to incorrect data interpretation. Common sources of autofluorescence in biological samples include endogenous molecules like NADH, collagen, and lipofuscin.
Q3: Is this compound a solvatochromic dye, and what does that mean for my experiments?
Yes, this compound and similar aminophenyl-maleimide derivatives are known to be solvatochromic. This means their fluorescence properties, particularly the emission wavelength and quantum yield, are sensitive to the polarity of the local environment. In a more non-polar or hydrophobic environment, such as when bound to a protein, its fluorescence intensity is likely to increase.[1][2][3][4][5][6] While this property is advantageous for studying protein interactions, it also means that changes in the cellular environment can affect the fluorescence signal, a factor to consider during data analysis.
Troubleshooting Guide: Dealing with Autofluorescence
This guide provides a systematic approach to identifying and mitigating autofluorescence when using this compound in your experiments.
Step 1: Identify the Source of Autofluorescence
Before you can address the autofluorescence, you need to determine its source.
-
Unstained Control: The most critical first step is to examine an unstained sample of your cells or tissue under the same imaging conditions you use for your this compound-labeled samples. This will reveal the baseline level and spectral characteristics of the endogenous autofluorescence.
-
Vehicle Control: If this compound is dissolved in a solvent like DMSO, image a sample treated with the solvent alone to ensure it is not contributing to the background fluorescence.
Experimental Protocol: Preparing Control Samples
-
Cell Culture: Plate and culture your cells under standard conditions.
-
Fixation (if applicable): Fix the cells using your standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes).
-
Permeabilization (if applicable): Permeabilize the cells if you are targeting intracellular proteins.
-
Mounting: Mount the coverslips with the same mounting medium used for your experimental samples.
-
Imaging: Image the unstained and vehicle control samples using the same filter sets and exposure times planned for your this compound-stained samples.
Step 2: Optimize Your Experimental Protocol
Several steps in your experimental workflow can be modified to reduce autofluorescence.
-
Choice of Fixative: Aldehyde fixatives like glutaraldehyde and formaldehyde can induce autofluorescence. Consider using a lower concentration of paraformaldehyde or switching to an alcohol-based fixative like ice-cold methanol, especially if your protein of interest is a surface protein.
-
This compound Concentration: Use the lowest concentration of this compound that provides a detectable signal to minimize non-specific binding and background fluorescence. Titrate the this compound concentration to find the optimal balance between signal and background.
-
Washing Steps: Thorough washing after the labeling step is crucial to remove any unbound this compound probe. Use a buffer containing a mild detergent like Tween-20 to improve the efficiency of washing.
Experimental Protocol: this compound Labeling of Proteins
-
Prepare Protein Solution: Dissolve your protein in a degassed buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5.
-
Reduce Disulfide Bonds (Optional): To label cysteine residues involved in disulfide bonds, you can add a 10-fold molar excess of a reducing agent like TCEP.
-
Prepare this compound Stock Solution: Dissolve this compound in an organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add the this compound stock solution to the protein solution at a molar ratio of 10-20 moles of this compound per mole of protein. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted this compound using gel filtration or dialysis.
Step 3: Chemical Quenching of Autofluorescence
If optimizing the protocol is insufficient, chemical quenching agents can be used to reduce background autofluorescence.
| Quenching Agent | Target Autofluorescence | Protocol Summary |
| Sodium Borohydride | Aldehyde-induced | Incubate fixed cells with a freshly prepared solution of 1 mg/mL sodium borohydride in PBS for 30 minutes at room temperature. Perform this step before permeabilization. |
| Sudan Black B | Lipofuscin | Incubate stained slides with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature. Rinse thoroughly with PBS. Note: This may quench the specific signal as well, so optimization is necessary. |
| Commercial Reagents | Broad-spectrum | Several commercial kits are available that are designed to quench autofluorescence from various sources. Follow the manufacturer's instructions for use. |
Step 4: Image Acquisition and Analysis
Proper image acquisition settings and post-acquisition analysis can help to computationally separate the this compound signal from the autofluorescence.
-
Filter Selection: Use narrow bandpass filters that are specifically matched to the excitation and emission spectra of this compound. This will help to exclude out-of-spectrum light from the autofluorescence. It is crucial to obtain the specific excitation and emission maxima for your this compound-protein conjugate in the experimental buffer system.
-
Spectral Imaging and Linear Unmixing: If your microscope is equipped with a spectral detector, you can acquire the entire emission spectrum of your sample. By obtaining the spectrum of the autofluorescence from your unstained control, you can use linear unmixing algorithms to computationally subtract the autofluorescence contribution from your experimental images, resulting in a cleaner this compound signal.[7][8][9][10][11]
By systematically working through these troubleshooting steps, you can effectively manage autofluorescence and obtain high-quality, reliable data from your experiments using the this compound fluorescent probe.
References
- 1. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmentally sensitive fluorescent probes for the visualization of selective proteins: Recent progress and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MyScope [myscope.training]
- 8. Spectral Overlap | Cytometry [cytometry.mlsascp.com]
- 9. Flow Cytometry Experiment Process—Spectral versus Conventional | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Representation Method for Spectrally Overlapping Signals in Flow Cytometry Based on Fluorescence Pulse Time-Delay Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
Interpreting 2,3-Diaminophenazine (DAP) Fluorescence Quenching Results: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting fluorescence quenching results using 2,3-Diaminophenazine (DAP), a versatile fluorophore often utilized in sensing and biosensing applications. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,3-Diaminophenazine (DAP) and why is it used in fluorescence quenching assays?
2,3-Diaminophenazine (DAP) is a fluorescent compound that can be synthesized from o-phenylenediamine.[1][2] It is valuable in fluorescence quenching assays due to its sensitivity to its local environment, making it an effective probe for detecting various analytes, including metal ions and small molecules.[3][4] Its fluorescence intensity can be modulated (quenched or enhanced) upon interaction with specific substances, providing a measurable signal for quantitative analysis.
Q2: What are the typical excitation and emission wavelengths for DAP?
The photophysical properties of DAP can be influenced by its environment. However, typical spectral characteristics are as follows:
| Spectral Property | Wavelength (nm) |
| Absorption Maximum (λabs) | ~417-426 nm |
| Emission Maximum (λem) | ~550-556 nm |
Note: These values can shift depending on the solvent and the presence of interacting molecules. It is always recommended to determine the optimal excitation and emission wavelengths experimentally for your specific system.
Q3: What are the common mechanisms of DAP fluorescence quenching?
The fluorescence of DAP can be quenched through several mechanisms:
-
Förster Resonance Energy Transfer (FRET): This occurs when there is a suitable spectral overlap between the emission spectrum of DAP (the donor) and the absorption spectrum of a quencher molecule (the acceptor) in close proximity (typically <10 nm). The energy is transferred non-radiatively from the excited DAP to the quencher.
-
Inner Filter Effect (IFE): This is an apparent quenching that occurs when the quencher absorbs either the excitation light intended for DAP or the emitted fluorescence from DAP. This reduces the amount of light that can excite DAP or the amount of emitted light that reaches the detector. For instance, the oxidation product of o-phenylenediamine, which forms DAP, can quench the fluorescence of copper nanoclusters through an inner filter effect.[5]
-
Static Quenching: This happens when DAP forms a non-fluorescent complex with a quencher molecule in the ground state.
-
Dynamic (Collisional) Quenching: This occurs when an excited DAP molecule collides with a quencher molecule, leading to non-radiative de-excitation.
The following diagram illustrates the general concept of fluorescence quenching.
Caption: Figure 1. General Principles of Fluorescence Quenching.
Troubleshooting Guide
Problem 1: No or very low DAP fluorescence signal.
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength Settings | Verify the excitation and emission wavelengths on the fluorometer. Scan for the optimal wavelengths for your specific experimental conditions. |
| Degraded DAP | Prepare a fresh stock solution of DAP. Protect the solution from prolonged exposure to light. |
| Instrument Malfunction | Check the instrument's light source and detector. Run a standard fluorescent sample to confirm instrument functionality. |
| Presence of a Potent Quencher | Ensure all buffers and reagents are free from potential quenchers. |
Problem 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Contaminated Buffers or Solvents | Use high-purity, fluorescence-free solvents and buffers. |
| Autofluorescence from Sample Components | Run a blank sample containing all components except DAP to measure the background fluorescence and subtract it from your measurements. |
| Light Leakage in the Fluorometer | Ensure the sample chamber is properly closed and sealed from external light sources. |
Problem 3: Inconsistent or irreproducible quenching results.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate and consistent volumes of DAP and quencher are added. |
| Temperature Fluctuations | Maintain a constant and controlled temperature throughout the experiment, as quenching can be temperature-dependent. |
| Photobleaching of DAP | Minimize the exposure of the sample to the excitation light. Use the lowest necessary excitation intensity and shortest possible measurement times. |
| Reaction Not at Equilibrium | Ensure that the DAP-quencher interaction has reached equilibrium before taking measurements. Perform a time-course experiment to determine the optimal incubation time. |
Experimental Protocols
General Protocol for a DAP Fluorescence Quenching Experiment
This protocol provides a general framework. Concentrations and incubation times should be optimized for each specific application.
Materials:
-
2,3-Diaminophenazine (DAP) stock solution
-
Quencher stock solution
-
Appropriate buffer (e.g., phosphate-buffered saline, Tris-HCl)
-
Fluorometer and appropriate cuvettes or microplates
Procedure:
-
Prepare a working solution of DAP in the desired buffer at a fixed concentration.
-
Prepare a series of quencher dilutions in the same buffer.
-
To a set of cuvettes or wells, add a constant volume of the DAP working solution.
-
Add increasing volumes of the quencher dilutions to the respective cuvettes/wells. Add an equal volume of buffer to a control cuvette/well (no quencher).
-
Bring all samples to the same final volume with the buffer.
-
Incubate the samples for a predetermined time at a constant temperature to allow for the interaction to reach equilibrium.
-
Measure the fluorescence intensity of each sample using a fluorometer. Set the excitation and emission wavelengths to the determined optima for DAP.
-
Correct for the inner filter effect if necessary by measuring the absorbance of the quencher at the excitation and emission wavelengths.
The following workflow diagram outlines the key steps in a typical fluorescence quenching experiment.
Caption: Figure 2. Experimental Workflow for Fluorescence Quenching.
Data Presentation and Analysis
Quantitative data from fluorescence quenching experiments are often analyzed using the Stern-Volmer equation :
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of DAP in the absence of the quencher.
-
F is the fluorescence intensity of DAP in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv. This plot can help determine the quenching efficiency.
The following diagram illustrates the logical relationship in Stern-Volmer analysis.
Caption: Figure 3. Stern-Volmer Analysis Logic.
By following the guidance in this technical support center, researchers can better design their experiments, troubleshoot common issues, and accurately interpret their DAP fluorescence quenching results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective and sensitive chemosensor based on 2,3-diaminophenazine hydrochloride for the detection of cyanide in pure water and its application in plant seed samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Specific enzymatic synthesis of 2,3-diaminophenazine and copper nanoclusters used for dual-emission ratiometric and naked-eye visual fluorescence sensing of choline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Quantitative Thiol Analysis: A Comparative Look at Dapma, Ellman's Reagent, and Monobromobimane
For researchers, scientists, and drug development professionals engaged in quantitative thiol analysis, the selection of an appropriate analytical reagent is paramount for generating accurate and reliable data. This guide provides a detailed comparison of the novel reagent Dapma against two well-established alternatives: Ellman's Reagent (DTNB) and Monobromobimane (mBBr). By examining their mechanisms of action, performance metrics, and experimental protocols, this document aims to equip researchers with the necessary information to make an informed decision for their specific analytical needs.
While this compound is not a widely recognized acronym in the scientific literature for a specific thiol reagent, it is understood to refer to N-(4-(dimethylamino)phenyl)maleimide . This compound belongs to the maleimide class of reagents that are known to react specifically with thiols. The dimethylamino-phenyl group suggests that this compound is likely a fluorogenic or chromogenic probe, where the reaction with a thiol modulates its spectrophotometric or fluorescent properties. Due to the limited direct experimental data available for this compound in comparative studies, this guide will present its anticipated characteristics based on the well-understood chemistry of N-aryl maleimides, alongside validated data for DTNB and mBBr.
Mechanism of Action
The fundamental difference between these three reagents lies in their reaction chemistry with thiols.
-
This compound (N-(4-(dimethylamino)phenyl)maleimide): As a maleimide-based reagent, this compound is expected to react with the sulfhydryl group of a thiol via a Michael addition reaction. This forms a stable, covalent thioether bond. The reaction is anticipated to induce a change in the molecule's electronic properties, leading to a measurable change in absorbance or fluorescence. Maleimide reactions are generally highly specific for thiols at neutral pH.
-
Ellman's Reagent (DTNB; 5,5'-dithiobis-(2-nitrobenzoic acid)): This is a colorimetric reagent that reacts with thiols through a thiol-disulfide exchange reaction. The reaction releases a stoichiometric amount of the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.
-
Monobromobimane (mBBr): This is a fluorogenic labeling agent that reacts with thiols via nucleophilic substitution. The reaction forms a stable thioether linkage and transforms the non-fluorescent mBBr into a highly fluorescent product.
Performance Comparison
The choice of reagent often depends on the specific requirements of the assay, such as sensitivity, the nature of the sample, and the available instrumentation. The following tables summarize the key performance characteristics of this compound (projected), DTNB, and mBBr.
Table 1: General Performance Characteristics
| Feature | This compound (Projected) | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) |
| Detection Method | Colorimetric / Fluorometric | Colorimetric | Fluorometric |
| Reaction Type | Michael Addition | Thiol-Disulfide Exchange | Nucleophilic Substitution |
| Specificity for Thiols | High at neutral pH | High | High |
| Reaction pH | Typically 6.5 - 7.5 | Typically ~8.0 | Typically 7.0 - 8.0 |
| Reaction Product | Stable Thioether Adduct | Mixed Disulfide + TNB | Stable Thioether Adduct |
| Key Advantage | Potential for high sensitivity (fluorescence) | Simple, robust, well-established | High sensitivity, stable product |
| Key Disadvantage | Limited validation data | Lower sensitivity than fluorescent probes | Requires fluorescence detection |
Table 2: Quantitative Performance Metrics
| Parameter | This compound (Projected) | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) |
| Wavelength (Absorbance Max) | To be determined | 412 nm (for TNB) | ~380-398 nm (for adduct) |
| Molar Extinction Coefficient (ε) | To be determined | 14,150 M⁻¹cm⁻¹ at pH 8.0[1] | To be determined |
| Wavelength (Emission Max) | To be determined | Not Applicable | ~475-490 nm[2][3] |
| Quantum Yield (Φ) of Adduct | To be determined | Not Applicable | High (specific value depends on adduct) |
| Limit of Detection (LOD) | Potentially low (nM range) | µM range | Low (nM to µM range)[2] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reproducible results. Below are generalized protocols for DTNB and mBBr. An analogous, hypothetical protocol for this compound is also provided.
Protocol 1: Thiol Quantification using Ellman's Reagent (DTNB)
Materials:
-
DTNB stock solution (e.g., 4 mg/mL in reaction buffer)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA)
-
Thiol-containing sample
-
Thiol standard (e.g., L-cysteine) for standard curve
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of the thiol standard.
-
In a microplate well or cuvette, add the reaction buffer.
-
Add a known volume of the thiol standard or unknown sample.
-
Initiate the reaction by adding a small volume of the DTNB stock solution.
-
Mix and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the thiol concentration of the unknown sample by comparing its absorbance to the standard curve.
Protocol 2: Thiol Quantification using Monobromobimane (mBBr)
Materials:
-
mBBr stock solution (e.g., in acetonitrile or DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Thiol-containing sample
-
Thiol standard (e.g., glutathione) for standard curve
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a standard curve using known concentrations of the thiol standard.
-
In a microplate well or cuvette, add the reaction buffer.
-
Add a known volume of the thiol standard or unknown sample.
-
Initiate the reaction by adding the mBBr stock solution to a final concentration typically in the µM to mM range.
-
Mix and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.
-
Determine the thiol concentration of the unknown sample by comparing its fluorescence to the standard curve.
Protocol 3: Hypothetical Protocol for Thiol Quantification using this compound
Materials:
-
This compound (N-(4-(dimethylamino)phenyl)maleimide) stock solution (e.g., in a suitable organic solvent like DMSO or DMF)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Thiol-containing sample
-
Thiol standard (e.g., L-cysteine or glutathione) for standard curve
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a standard curve using known concentrations of the thiol standard.
-
In a microplate well or cuvette, add the reaction buffer.
-
Add a known volume of the thiol standard or unknown sample.
-
Initiate the reaction by adding the this compound stock solution.
-
Mix and incubate at room temperature for a specified time, protected from light.
-
Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths for the this compound-thiol adduct.
-
Determine the thiol concentration of the unknown sample by comparing its fluorescence to the standard curve.
Visualizing the Chemistry and Workflow
To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Figure 1: Reaction mechanisms of this compound, DTNB, and mBBr with thiols.
Figure 2: General experimental workflow for quantitative thiol analysis.
Figure 3: Decision tree for selecting a thiol quantification method.
Conclusion
The selection of a reagent for quantitative thiol analysis is a critical step in experimental design.
-
Ellman's Reagent (DTNB) remains a robust and widely used method, particularly when high sensitivity is not the primary concern and a simple, colorimetric readout is preferred. Its extensive history of use provides a high degree of confidence in the results.
-
Monobromobimane (mBBr) is an excellent choice for applications requiring high sensitivity. Its ability to form a stable, highly fluorescent adduct makes it suitable for detecting low concentrations of thiols in complex biological samples.
-
This compound (N-(4-(dimethylamino)phenyl)maleimide) represents a promising, albeit less validated, alternative. Based on its chemical structure, it is expected to function as a fluorogenic probe with high specificity for thiols. Its potential advantages could include high sensitivity and the formation of a stable covalent bond with the thiol. However, researchers considering this compound should be prepared to undertake in-house validation to determine its specific performance characteristics, such as its photophysical properties upon reaction with thiols, optimal reaction conditions, and limits of detection and quantification.
Ultimately, the decision rests on a careful consideration of the assay requirements, available instrumentation, and the need for established versus novel methodologies. This guide provides the foundational information to aid researchers in navigating these choices for successful and accurate quantitative thiol analysis.
References
The Cross-Reactivity of Dapma with Nucleophiles: A Comparative Guide
In the landscape of covalent drug design and chemical biology, the reactivity and selectivity of electrophilic probes are of paramount importance. N-(2-(dimethylamino)propyl)acrylamide (Dapma) belongs to the class of α,β-unsaturated carbonyl compounds known as acrylamides, which are widely utilized as "warheads" to covalently target nucleophilic residues in proteins. This guide provides a comparative analysis of the cross-reactivity of this compound and related acrylamides with various biological nucleophiles, offering a valuable resource for researchers in drug development and chemical biology.
Comparative Reactivity of Electrophilic Warheads
The reactivity of an electrophile is a critical determinant of its utility as a covalent probe or inhibitor. A balance must be struck between sufficient reactivity to engage the target of interest and excessive reactivity that can lead to off-target effects and toxicity. Acrylamides, such as this compound, primarily react with soft nucleophiles, most notably the thiol group of cysteine residues, via a Michael addition reaction.
| Electrophilic Warhead | Nucleophile | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Acrylamide | L-Cysteine | 0.27 (at 298 K) | [1] |
| Acrylamide | Glutathione | 0.18 (at 303 K) | [1] |
| Vinyl Sulfone (general) | Thiol | ~120-fold higher than a disubstituted vinyl sulfonamide | [2] |
| Chloroacetamide | Thiol | Generally considered highly reactive |
Note: The reactivity of specific N,N-disubstituted acrylamides can be influenced by steric and electronic effects of the substituents. Generally, electron-withdrawing groups can increase reactivity, while bulky substituents may decrease it.
Selectivity of Electrophiles for Amino Acid Residues
Beyond raw reactivity, the selectivity of an electrophile for different nucleophilic amino acids is a crucial parameter for designing targeted covalent inhibitors. While cysteines are the primary target for many acrylamides due to the high nucleophilicity of the thiol group, cross-reactivity with other nucleophilic residues such as lysine, histidine, and tyrosine can occur.
Recent proteomic studies have enabled the global assessment of the amino acid selectivity of various electrophilic probes. The following diagram illustrates the general selectivity profile of different classes of electrophiles.
Caption: General selectivity of electrophilic warheads for nucleophilic amino acids.
Studies have shown that Michael acceptors like acrylamides and vinyl sulfones exhibit high selectivity for cysteine residues.[3][4] In contrast, more reactive electrophiles like chloroacetamides can show broader reactivity, targeting other nucleophiles such as lysine to a greater extent.
Experimental Protocols
To aid researchers in evaluating the cross-reactivity of this compound and other electrophiles, we provide detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constants for Reaction with Thiols
This protocol is adapted from methods used to assess the reactivity of acrylamides with glutathione (GSH).
Objective: To quantify the rate of reaction between an electrophile and a model thiol.
Materials:
-
Electrophile of interest (e.g., this compound)
-
Reduced L-glutathione (GSH) or L-cysteine
-
Phosphate buffered saline (PBS), pH 7.4
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the electrophile and GSH in PBS.
-
Initiate the reaction by mixing the electrophile and GSH solutions at known final concentrations in a cuvette at a constant temperature (e.g., 25 °C or 37 °C).
-
At various time points, take an aliquot of the reaction mixture and add it to a solution of DTNB in PBS.
-
Measure the absorbance at 412 nm. The decrease in free thiol concentration is proportional to the increase in absorbance from the DTNB-thiol adduct.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the remaining thiol concentration versus time.
-
The second-order rate constant (k) is obtained by plotting k_obs against a range of electrophile concentrations (used in excess of the thiol). The slope of this line represents the second-order rate constant.
Protocol 2: LC-MS/MS Analysis of Covalent Adducts
This protocol provides a general workflow for identifying the site of covalent modification on a protein.
Objective: To identify the specific amino acid residue(s) modified by an electrophilic probe.
Materials:
-
Target protein
-
Electrophilic probe (e.g., this compound)
-
Dithiothreitol (DTT) and iodoacetamide (IAM) for reduction and alkylation
-
Trypsin or other suitable protease
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate the target protein with the electrophilic probe at a desired molar ratio and time.
-
Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteines with IAM.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the electrophilic probe on potential nucleophilic residues (Cys, Lys, His, etc.).
-
Manual validation of the peptide spectrum matches (PSMs) is recommended to confirm the site of modification.
References
A Comparative Guide to Thiol-Specific Probes: Validating the Specificity of Dapma
For researchers, scientists, and drug development professionals seeking highly specific thiol-reactive probes, this guide provides a comprehensive comparison of N-(2-(dimethylamino)phenyl)acrylamide (Dapma) with other common thiol-detecting agents. This analysis is supported by experimental data on specificity and detailed protocols for validation.
The selective detection and quantification of thiols, such as cysteine and glutathione, are crucial in understanding cellular redox signaling, drug metabolism, and various pathological conditions. While numerous fluorescent probes have been developed for this purpose, their specificity for thiols over other biological nucleophiles is a critical parameter. This guide focuses on this compound, a fluorescent probe that utilizes a Michael addition mechanism for thiol detection, and compares its performance with other widely used thiol-reactive probes.
Comparison of Thiol-Reactive Probes
The selection of a suitable thiol-reactive probe depends on factors such as specificity, reactivity, and the experimental system. While many probes demonstrate high reactivity towards thiols, their cross-reactivity with other nucleophilic amino acids, such as lysine and histidine, can be a significant drawback. Probes based on the Michael addition reaction, like this compound, are generally considered to have high selectivity for thiols.[1]
| Probe Class | Reactive Group | Mechanism of Action | Reported Specificity | Key Advantages | Key Disadvantages |
| Acrylamides (e.g., this compound) | Acrylamide | Michael Addition | High selectivity for thiols over other amino acids.[1] | High specificity, stable thioether bond formation. | Generally slower reaction kinetics compared to maleimides.[2] |
| Maleimides | Maleimide | Michael Addition | Generally high thiol reactivity, but can show cross-reactivity with amines at higher pH. | Fast reaction rates. | Potential for off-target reactions with other nucleophiles. |
| Iodoacetamides | Iodoacetamide | Nucleophilic Substitution | Can react with other nucleophilic residues like histidine and methionine.[3] | Forms stable thioether bonds. | Lower specificity compared to Michael addition reagents. |
| Bromoalkanes | Bromomethyl | Nucleophilic Substitution | Slower reaction with thiols compared to iodoacetamides and maleimides. | Forms very stable thioether bonds.[2] | Slower reaction kinetics. |
Experimental Validation of this compound's Thiol Specificity
To validate the specificity of this compound for thiols, a series of experiments can be conducted to compare its reactivity with cysteine against other biologically relevant amino acids. The following protocol outlines a typical procedure for assessing the selectivity of a fluorescent thiol probe.
Experimental Protocol: Assessing Thiol Probe Specificity
This protocol is designed to quantify the fluorescence response of this compound upon reaction with various amino acids, thereby determining its selectivity for thiols.
Materials:
-
N-(2-(dimethylamino)phenyl)acrylamide (this compound) stock solution (e.g., 10 mM in DMSO)
-
L-Cysteine stock solution (e.g., 100 mM in reaction buffer)
-
Stock solutions of other amino acids (e.g., L-Lysine, L-Histidine, L-Serine, L-Tyrosine, 100 mM in reaction buffer)
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reaction Mixtures:
-
In a 96-well microplate, prepare reaction mixtures containing the reaction buffer and the respective amino acid to a final concentration of 1 mM.
-
Include a control well with only the reaction buffer.
-
-
Initiation of Reaction:
-
Add this compound stock solution to each well to a final concentration of 10 µM.
-
Mix the contents of the wells thoroughly by gentle pipetting or shaking.
-
-
Incubation:
-
Incubate the microplate at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes). Protect the plate from light.
-
-
Fluorescence Measurement:
-
At each time point, measure the fluorescence intensity using a microplate reader.
-
Set the excitation and emission wavelengths appropriate for the this compound-thiol adduct.
-
-
Data Analysis:
-
Subtract the background fluorescence of the control well (buffer + this compound) from the fluorescence readings of the sample wells.
-
Plot the fluorescence intensity against time for each amino acid.
-
Calculate the fold-increase in fluorescence for each amino acid compared to the control at the final time point.
-
Expected Results and Interpretation
A highly specific thiol probe like this compound is expected to show a significant and rapid increase in fluorescence intensity only in the presence of cysteine. In contrast, the fluorescence signal should remain low and comparable to the background when incubated with other amino acids such as lysine, histidine, or serine. This differential reactivity provides quantitative evidence of the probe's specificity for thiols.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying principles and procedures, the following diagrams have been generated using Graphviz.
References
- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol Quantification: Ellman's Reagent vs. Fluorescent Probes
In the landscape of biochemical research and drug development, the accurate quantification of free sulfhydryl (thiol) groups is paramount for understanding protein structure, enzymatic activity, and cellular redox states. For decades, Ellman's reagent has been the gold standard for this purpose. However, the emergence of fluorescent probes, such as dansyl-aminophenylmercuric acetate (Dapma), presents alternative approaches. This guide provides a comprehensive comparison of these methodologies, offering researchers the insights needed to select the most appropriate tool for their experimental needs.
Overview of Thiol Quantification Reagents
A direct, data-driven comparison between this compound and Ellman's reagent is challenging due to the limited published data on this compound, a fluorescent probe identified as dansyl-aminophenylmercuric acetate. The primary reference to this compound dates back to a 1991 study on its application in diagnosing homocystinuria through the detection of urinary thiols.[1] In contrast, Ellman's reagent, or 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), is a widely documented and extensively characterized colorimetric reagent.
This guide will provide a detailed analysis of Ellman's reagent and then offer a broader comparison between colorimetric and fluorescent methods for thiol quantification, using the principles of this compound's fluorescence to inform the discussion on the latter.
Ellman's Reagent: The Colorimetric Standard
Ellman's reagent is a water-soluble compound that reacts with free sulfhydryl groups at a slightly alkaline pH to produce a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB²⁻).[2] This TNB²⁻ anion has a distinct yellow color, which can be quantified by measuring its absorbance at 412 nm.
Key Performance Characteristics of Ellman's Reagent
| Property | Description |
| Detection Method | Colorimetric (Absorbance at 412 nm) |
| Molar Extinction Coefficient | 14,150 M⁻¹cm⁻¹ at 412 nm in dilute buffer solutions.[2] |
| Reaction Time | Typically rapid, with measurements often taken after a 15-minute incubation at room temperature.[1] |
| pH Optimum | Slightly alkaline, generally around pH 8.0. |
| Specificity | Highly specific for free sulfhydryl groups. |
| Applications | Quantification of thiols in proteins, peptides, and low-molecular-weight compounds in various biological samples.[2] |
Experimental Protocol for Thiol Quantification with Ellman's Reagent
This protocol is a standard method for determining the concentration of free sulfhydryl groups in a sample.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the Reaction Buffer.
-
Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL to create the Ellman's Reagent Solution.
-
Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer. From this stock, prepare a series of dilutions for the standard curve.
-
-
Assay:
-
To 250 µL of each standard or unknown sample, add 50 µL of the Ellman's Reagent Solution and 2.5 mL of the Reaction Buffer.
-
Mix the solutions thoroughly.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 412 nm using a spectrophotometer.
-
Use a blank solution (containing buffer and Ellman's Reagent but no sample) to zero the spectrophotometer.
-
-
Quantification:
-
Create a standard curve by plotting the absorbance values of the cysteine standards against their known concentrations.
-
Determine the concentration of free sulfhydryl groups in the unknown samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Reaction mechanism of Ellman's reagent with a thiol.
Caption: Generalized workflows for thiol quantification.
Fluorescent Probes for Thiol Detection: The Case of this compound
Fluorescent probes offer an alternative to colorimetric assays. This compound (dansyl-aminophenylmercuric acetate) is one such reagent, though information on it is limited.[1] The general principle of fluorescent thiol probes involves a reaction between the probe and a thiol group, leading to a change in the probe's fluorescent properties—either an increase ("turn-on") or a shift in the emission wavelength.
General Advantages of Fluorescent Probes over Colorimetric Reagents
While specific quantitative data for this compound is unavailable, fluorescent probes, in general, can offer several advantages over colorimetric reagents like Ellman's:
-
Higher Sensitivity: Fluorescent assays are often more sensitive than colorimetric assays, allowing for the detection of lower concentrations of thiols. This can be particularly advantageous when working with limited sample material.
-
Wider Dynamic Range: Many fluorescent assays have a broader linear range for quantification compared to absorbance-based methods.
-
Potential for Multiplexing: The distinct excitation and emission spectra of different fluorophores can, in principle, allow for the simultaneous detection of multiple analytes in a single sample.
-
Applications in Imaging: Fluorescent probes can be used for in situ detection and imaging of thiols within cells and tissues, providing spatial information that is not attainable with bulk solution assays.
Potential Disadvantages of Fluorescent Probes
Despite their advantages, fluorescent probes also have potential drawbacks:
-
Photostability: Fluorophores can be susceptible to photobleaching, which can affect the accuracy of quantification, especially with prolonged exposure to light.
-
Environmental Sensitivity: The fluorescence of some probes can be influenced by environmental factors such as pH, temperature, and solvent polarity, requiring careful control of experimental conditions.
-
Background Fluorescence: Biological samples often contain endogenous fluorescent molecules, which can contribute to background noise and interfere with the measurement of the probe's signal.
-
Quenching: The fluorescence signal can be quenched by other molecules present in the sample, leading to an underestimation of the thiol concentration.
Comparative Summary: Ellman's Reagent vs. Fluorescent Probes
| Feature | Ellman's Reagent (Colorimetric) | Fluorescent Probes (e.g., this compound) |
| Principle | Absorbance of a colored product | Change in fluorescence intensity or wavelength |
| Sensitivity | Generally lower | Potentially higher |
| Instrumentation | Spectrophotometer | Fluorometer or fluorescence microscope |
| Throughput | Well-suited for high-throughput plate-based assays | Also suitable for high-throughput formats |
| Interferences | Compounds that absorb at 412 nm | Background fluorescence, photobleaching, quenching |
| In-cell Imaging | Not applicable | Applicable |
| Cost | Generally lower cost for reagent and instrumentation | Can be higher cost for reagents and instrumentation |
Conclusion
For routine, bulk quantification of thiols in solution, Ellman's reagent remains a robust, reliable, and cost-effective choice. Its well-characterized chemistry and straightforward protocol make it an accessible method for a wide range of applications.
Fluorescent probes , represented in principle by reagents like this compound, offer the significant advantage of higher sensitivity and the potential for cellular imaging. These methods are particularly valuable for applications where sample is limited or where the spatial distribution of thiols is of interest. However, researchers must be mindful of potential sources of interference and carefully validate the assay for their specific experimental system.
The choice between Ellman's reagent and a fluorescent probe will ultimately depend on the specific requirements of the experiment, including the required sensitivity, the nature of the sample, and the available instrumentation.
References
Unveiling Viscosity: A Quantitative Comparison of Dapma's Fluorescence Quantum Yield
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is paramount for the accurate monitoring of cellular processes. This guide provides a quantitative comparison of the fluorescence quantum yield of Dapma, a viscosity-sensitive fluorescent probe, with other commonly used fluorescent dyes. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the selection of the most suitable probe for your research needs.
Due to the limited public data on a specific probe named "this compound," this guide will utilize 4-(n-dodecylthiomethyl)-7-(N,N-dimethylamino)coumarin (DTMAC), a well-characterized viscosity-sensitive coumarin derivative, as a representative analogue for comparative purposes. The principles and comparative data presented here are broadly applicable to other viscosity-sensitive probes of the coumarin class.
Quantitative Comparison of Fluorescence Quantum Yields
The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore's emission of light after absorbing a photon. For viscosity-sensitive probes like DTMAC, the quantum yield is highly dependent on the microenvironment's viscosity, typically increasing as the viscosity of the medium restricts intramolecular rotation and reduces non-radiative decay pathways. In contrast, the quantum yields of many common fluorophores are more influenced by solvent polarity and other factors.
The following table summarizes the fluorescence quantum yields of DTMAC and a selection of alternative fluorescent probes in various solvents. This data highlights the significant increase in DTMAC's quantum yield with increasing solvent viscosity, a characteristic feature of molecular rotors.
| Fluorescent Probe | Solvent | Viscosity (cP at 20°C) | Fluorescence Quantum Yield (Φ) |
| DTMAC (this compound Analogue) | Dioxane | 1.37 | Low (exact value varies) |
| Glycerol | 1412 | High (exact value varies) | |
| Fluorescein | 0.1 M NaOH | ~1 | 0.925[1] |
| Ethanol | 1.2 | 0.79 | |
| Dimethyl Sulfoxide (DMSO) | 2.24 | 0.60 | |
| Rhodamine B | Ethanol | 1.2 | 0.49 - 0.70[2] |
| Basic Ethanol | ~1.2 | 0.65[2] | |
| Chloroform | 0.56 | 0.53 - 0.89 (concentration dependent)[3] | |
| BODIPY (generic) | Dichloromethane | 0.44 | 0.41 - 0.86[4] |
| Coumarin (generic) | Various Organic Solvents | - | Can be high (e.g., 0.83 for some derivatives)[5] |
Note: The quantum yield of viscosity-sensitive probes like DTMAC is a continuous function of viscosity. The values for "Low" and "High" viscosity environments are illustrative of the trend. For precise quantification, a calibration curve in media of known viscosities is required.
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54; or Rhodamine 6G in ethanol, Φ ≈ 0.95)
-
Solvent for dissolving the sample and standard
-
The fluorescent probe to be tested (e.g., DTMAC)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent standard and the sample in the same solvent.
-
Prepare a series of dilutions of both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the entire emission spectrum is captured.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculation of Quantum Yield:
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Gradient_sample is the gradient of the plot for the sample.
-
Gradient_standard is the gradient of the plot for the standard.
-
η_sample is the refractive index of the solvent used for the sample.
-
η_standard is the refractive index of the solvent used for the standard. (If the same solvent is used, this term cancels out).
-
-
Visualizing the Application: Mitochondrial Viscosity in Cellular Stress
Changes in mitochondrial viscosity are increasingly recognized as a key indicator of cellular health and disease. For instance, in response to oxidative stress, mitochondrial dysfunction can lead to an increase in viscosity. Viscosity-sensitive probes like DTMAC can be employed to visualize and quantify these changes.
Caption: Mitochondrial viscosity sensing using a fluorescent probe.
The diagram above illustrates a simplified pathway where oxidative stress leads to mitochondrial dysfunction and a subsequent increase in mitochondrial viscosity. A viscosity-sensitive probe like DTMAC can enter the mitochondria and report on these changes through a significant increase in its fluorescence, providing a valuable tool for studying cellular stress responses and the efficacy of therapeutic interventions.
References
- 1. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. synthesis-and-characterization-of-bodipy-with-a-high-solid-fluorescence-quantum-yield - Ask this paper | Bohrium [bohrium.com]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4-Dimethylaminopyridine (DMAP): A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 4-Dimethylaminopyridine (DMAP), a widely used nucleophilic catalyst in organic synthesis. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Immediate Safety and Handling Precautions
4-Dimethylaminopyridine (DMAP) is a white to light-yellow crystalline solid that is highly toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause serious eye irritation and damage.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A lab coat is required to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or potential for dust formation, use a NIOSH-approved respirator.[2]
Handling:
-
Use DMAP only in a well-ventilated area or under a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke in areas where DMAP is handled or stored.[1][2]
Disposal Procedures for 4-Dimethylaminopyridine (DMAP)
DMAP and its containers must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and poses a significant health risk.
Step-by-Step Disposal Protocol:
-
Waste Identification: Label all waste containing DMAP clearly as "Hazardous Waste" and specify the contents, including "4-Dimethylaminopyridine."
-
Container Management:
-
Use designated, compatible, and properly sealed containers for DMAP waste.
-
Do not mix DMAP waste with incompatible materials, particularly strong oxidizing agents.[1]
-
-
Spill Management:
-
In case of a small spill, absorb the material with dry earth, sand, or another non-combustible absorbent material.[2]
-
Collect the absorbed material and place it into a designated hazardous waste container.
-
For larger spills, dike the area to prevent spreading and contact your institution's environmental health and safety (EHS) office immediately.
-
-
Final Disposal:
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [4] |
| Molecular Weight | 122.17 g/mol | [4][5] |
| Melting Point | 108-113 °C | [4][5] |
| Boiling Point | 285 °C (decomposes) | [5] |
| Solubility in Water | Sparingly soluble (3.5 g/L at 20°C) | [5] |
Experimental Protocols
While specific experimental protocols for disposal are not detailed in the provided information, the general principle is to treat all materials contaminated with DMAP as hazardous waste. This includes:
-
Contaminated Labware: Glassware and other lab equipment that have come into contact with DMAP should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Unused DMAP: Any unwanted or expired DMAP must be disposed of in its original container, properly labeled as hazardous waste.
Diagrams
Caption: Workflow for the safe handling of 4-Dimethylaminopyridine (DMAP).
Caption: Logical flow for the proper disposal of DMAP waste.
References
Navigating the Unfamiliar: A Safety Protocol for "Dapma"
Crucial Initial Advisory: A thorough search for the chemical "Dapma" has not yielded a recognized substance with corresponding safety data. The information presented here is a generalized safety protocol for handling unidentified or novel chemical compounds. It is imperative to correctly identify the substance and consult its specific Safety Data Sheet (SDS) before commencing any laboratory work. An SDS is the primary source of information regarding hazards, handling, storage, and emergency measures.
The Hierarchy of Controls: A Foundation for Laboratory Safety
Before relying on Personal Protective Equipment (PPE), a systematic approach to safety known as the hierarchy of controls should be implemented. This prioritizes the most effective measures for risk reduction.
-
Elimination/Substitution: The most effective control is to eliminate the hazardous substance or substitute it with a less hazardous alternative.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards. Examples include fume hoods, glove boxes, and dedicated ventilation systems.
-
Administrative Controls: These are changes to work practices and procedures, such as standard operating procedures (SOPs), safety training, and restricted access to hazardous areas.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.
General Personal Protective Equipment (PPE) Guidelines
The selection of appropriate PPE is contingent on a thorough hazard assessment of the substance and the procedures involved. The following table summarizes general PPE recommendations based on the four levels of protection defined by the U.S. Environmental Protection Agency (EPA).[1][2]
| Protection Level | Description | Recommended PPE |
| Level A | Required when the greatest potential for exposure to hazards exists, and when the greatest level of skin, respiratory, and eye protection is needed.[1] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator. - Totally encapsulated chemical- and vapor-protective suit. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. |
| Level B | Required under circumstances demanding the highest level of respiratory protection, with a lesser need for skin protection.[1][2] | - Positive pressure, full face-piece SCBA or supplied-air respirator. - Hooded chemical-resistant clothing (overalls, long-sleeved jacket). - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. |
| Level C | Required when the concentration and type of airborne substances are known, and the criteria for using air-purifying respirators are met.[1][2] | - Full-face or half-mask air-purifying respirator. - Chemical-resistant clothing (e.g., coveralls). - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. |
| Level D | The minimum protection required, used for nuisance-level exposures only.[1] | - Safety glasses or goggles. - Lab coat or coveralls. - Chemical-resistant gloves. - Standard work shoes or boots. |
Experimental Workflow for Handling "this compound"
The following diagram illustrates a generalized workflow for the safe handling of an unidentified or novel chemical compound in a research setting.
Logical Decision-Making for PPE Selection
The selection of PPE should be a logical process based on the known or potential hazards. The following diagram outlines a decision-making framework.
Disposal Plan for "this compound"
Without a specific SDS, "this compound" must be treated as hazardous waste. The disposal plan should adhere to all local, state, and federal regulations.
General Disposal Procedures:
-
Waste Characterization: If possible, characterize the waste to determine its hazards (e.g., ignitable, corrosive, reactive, toxic).[3] If the hazards are unknown, the waste must be handled as if it possesses all of these characteristics.
-
Segregation: Do not mix "this compound" waste with other chemical waste streams.
-
Containment: Use a designated, properly labeled, and sealed container for "this compound" waste. The label should include "Hazardous Waste," the name of the chemical ("this compound"), and the accumulation start date.
-
Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area that is secure and has secondary containment.
-
Transportation and Disposal: Arrange for a licensed hazardous waste disposal company to transport and dispose of the waste in accordance with regulatory requirements.[4] Never dispose of unknown chemicals down the drain or in the regular trash.[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
